Octadec-8-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-8-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20) |
InChI Key |
WRIDQFICGBMAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O |
Synonyms |
8-octadecenoic acid 8-octadecenoic acid, (E)-isomer 8-octadecenoic acid, (Z)-isomer 8-octadecenoic acid, sodium salt, (Z)-isomer cis-8-octadecenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
biological role of Octadec-8-enoic acid in metabolic pathways
An In-depth Technical Guide on the Biological Role of Octadec-8-enoic Acid and its Isomers in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the specific biological role of this compound is limited. This guide provides a comprehensive overview of the metabolic pathways relevant to 18-carbon monounsaturated fatty acids (C18:1), using more thoroughly researched isomers such as petroselinic acid (cis-6-octadecenoic acid), vaccenic acid (11-octadecenoic acid), and the common oleic acid (9-octadecenoic acid) as primary examples to illustrate the fundamental biochemical principles.
Introduction to Octadecenoic Acids
Octadecenoic acids are a class of monounsaturated fatty acids (MUFAs) containing an 18-carbon chain and a single double bond. Their biological function is critically dependent on the position (delta-x) and geometry (cis/trans) of this double bond. While oleic acid (cis-Δ9-18:1) is the most common C18:1 MUFA in nature, other isomers, though less abundant, play unique roles in metabolism. This compound (8-18:1) is a rare positional isomer. Its trans form, for instance, is a long-chain fatty acid.[1] This guide will explore the synthesis, degradation, and metabolic significance of these fatty acids, with a particular focus on pathways that are crucial for cellular function and are of interest in drug development.
Biosynthesis and Degradation
De Novo Biosynthesis of the Saturated Precursor
The synthesis of all octadecenoic acid isomers begins with the de novo synthesis of the saturated 18-carbon fatty acid, stearic acid (18:0). This process occurs in the cytoplasm (and in the chloroplasts in plants) and involves two key enzymatic systems:
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary two-carbon donor for fatty acid elongation.
-
Fatty Acid Synthase (FAS): This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate (16:0). Palmitate is then elongated to stearoyl-CoA (18:0).
Desaturation to Form Monounsaturated Fatty Acids
The introduction of a double bond into the stearoyl-CoA backbone is catalyzed by stearoyl-CoA desaturase (SCD) enzymes, also known as fatty acyl-CoA Δ9-desaturases. These enzymes are located in the endoplasmic reticulum membrane.
-
Formation of Oleic Acid (Δ9): The most common desaturation event, where SCD1 introduces a double bond at the 9th carbon position, yielding oleic acid (cis-Δ9-18:1).
-
Formation of Other Isomers: The synthesis of isomers like this compound would require a desaturase with different positional specificity, such as a hypothetical Δ8-desaturase . In plants of the Apiaceae family, a unique Δ4-palmitoyl-ACP desaturase initiates a pathway that leads to the synthesis of petroselinic acid (cis-Δ6-18:1).[2] The biosynthesis of cis-vaccenic acid (cis-Δ11-18:1) can occur through the elongation of palmitoleic acid (16:1n-7).
References
biosynthesis pathway of C18:1 fatty acid isomers
An In-Depth Technical Guide to the Biosynthesis of C18:1 Fatty Acid Isomers
Abstract
Monounsaturated C18:1 fatty acids are fundamental components of cellular lipids, playing critical roles in membrane fluidity, energy storage, and cellular signaling. The C18:1 isomers, primarily oleic acid, vaccenic acid, and their trans-counterparts like elaidic acid, are synthesized through distinct and highly regulated biosynthetic pathways across different biological kingdoms. This technical guide provides a comprehensive overview of the core biosynthetic routes for these key isomers. We detail the aerobic desaturation pathway prevalent in eukaryotes for oleic acid synthesis, the anaerobic pathway used by many bacteria to produce vaccenic acid, and the bacterial mechanisms leading to the formation of trans isomers. This document includes summaries of quantitative data, detailed experimental protocols for fatty acid analysis, and pathway visualizations to serve as a critical resource for researchers, scientists, and professionals in drug development.
Biosynthesis of Oleic Acid (cis-Δ9-18:1): The Aerobic Desaturation Pathway
In mammals and other eukaryotes, the synthesis of oleic acid (cis-Δ9-18:1), the most abundant monounsaturated fatty acid (MUFA), is predominantly carried out through an oxygen-dependent pathway.[1] This process is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), a key regulator of lipid metabolism.[2][3]
The Stearoyl-CoA Desaturase (SCD) Reaction
SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a single double bond at the delta-9 (Δ9) position of saturated fatty acyl-CoAs.[1][3][4] The primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[1]
The reaction requires molecular oxygen (O₂) and electrons transferred from NADPH via a short electron transport chain involving NAD(P)-cytochrome b5 reductase and cytochrome b5.[4] The overall reaction is as follows:
Stearoyl-CoA (18:0) + NADPH + H⁺ + O₂ → Oleoyl-CoA (cis-Δ9-18:1) + NADP⁺ + 2 H₂O
The presence and activity of SCD are crucial for maintaining the cellular balance of saturated fatty acids (SFAs) to MUFAs, which directly impacts membrane fluidity and signal transduction.[3][4]
Caption: The SCD1-catalyzed conversion of Stearoyl-CoA to Oleoyl-CoA in the ER.
Regulation of Oleic Acid Synthesis
SCD1 activity is a critical metabolic control point and is tightly regulated at the transcriptional level by various factors, including diet and hormones.[1][4] Insulin, released in a fed state, strongly upregulates SCD1 expression, promoting the conversion of excess carbohydrates into MUFAs for storage.[4][5] This is mediated through the activation of transcription factors like SREBP-1c.[4] Conversely, hormones like glucagon (during fasting) and leptin inhibit SCD1 expression.[1][6] The accumulation of long-chain fatty acyl-CoAs can also allosterically inhibit the pathway.[5] Dysregulation of SCD1 is implicated in numerous metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, making it a significant therapeutic target.[2][7]
Caption: Hormonal and dietary regulation of SCD1 and its link to metabolic health.
Biosynthesis of Vaccenic Acid (cis-Δ11-18:1): The Anaerobic Pathway
Many bacteria, including Escherichia coli, synthesize monounsaturated fatty acids through an oxygen-independent (anaerobic) pathway.[8][9] This pathway produces cis-vaccenic acid (cis-Δ11-18:1) as its primary C18:1 product, differing in double bond position from the oleic acid produced in eukaryotes.[10]
The anaerobic pathway is an integral part of the Type II fatty acid synthesis (FASII) cycle. The key branch point occurs at the C10 intermediate stage. The enzyme FabA , a bifunctional 3-hydroxydecanoyl-ACP dehydratase/isomerase, catalyzes both the dehydration of 3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP (a step in saturated fatty acid synthesis) and its isomerization to cis-3-decenoyl-ACP.[10]
The cis-3-decenoyl-ACP intermediate cannot be processed by the standard elongating enzyme (FabI) and is instead specifically elongated by FabB (β-ketoacyl-ACP synthase I).[10] FabB catalyzes the condensation of cis-3-decenoyl-ACP with malonyl-ACP, initiating a series of elongation cycles that preserve the cis double bond. This process ultimately yields palmitoleic acid (16:1Δ9) and, after one more elongation cycle, cis-vaccenic acid (18:1Δ11).[10]
Caption: Branch point in bacterial FASII leading to saturated vs. unsaturated fatty acids.
Formation of trans-C18:1 Isomers
Trans fatty acids are not typically synthesized de novo by mammals. Their presence in tissues is primarily due to dietary intake or the action of microorganisms. The two main biological formation routes are direct enzymatic isomerization and biohydrogenation in the rumen.
Bacterial cis-trans Isomerization
Certain aerobic bacteria, such as Pseudomonas putida, can directly convert cis unsaturated fatty acids in their cell membranes to their trans isomers.[11][12] This conversion is catalyzed by a periplasmic cis-trans isomerase and serves as a rapid adaptive mechanism to decrease membrane fluidity in response to environmental stressors like toxic substances or temperature changes.[11][12] This process isomerizes the double bond without shifting its position, meaning oleic acid (cis-Δ9) would be converted to elaidic acid (trans-Δ9).[12]
Rumen Biohydrogenation
In the anaerobic environment of the ruminant stomach, a consortium of bacteria metabolizes dietary polyunsaturated fatty acids (like linoleic and linolenic acid) through a process called biohydrogenation, ultimately converting them to stearic acid (18:0).[13] This multi-step process generates a complex mixture of geometric and positional C18:1 isomers as intermediates.[14] For example, the biohydrogenation of linoleic acid (cis-9, cis-12-18:2) can produce vaccenic acid (trans-11-18:1) and other trans-18:1 isomers.[15] These microbially-produced trans fats can then be absorbed by the animal and incorporated into meat and dairy products.[15]
Caption: Two primary microbial pathways for the formation of trans-C18:1 fatty acids.
Quantitative Data Summary
Quantitative analysis provides insight into the efficiency and prevalence of these pathways. The following tables summarize key data related to C18:1 biosynthesis.
Table 1: Substrate Preference of Key Enzymes in C18:1 Biosynthesis
| Enzyme | Organism/Class | Primary Substrate(s) | Product(s) | Notes |
|---|---|---|---|---|
| Stearoyl-CoA Desaturase (SCD1) | Mammals | Stearoyl-CoA (18:0-CoA), Palmitoyl-CoA (16:0-CoA)[1] | Oleoyl-CoA (18:1Δ9), Palmitoleoyl-CoA (16:1Δ9)[1] | The preferred substrate is stearoyl-CoA.[1] |
| FabA | Bacteria (e.g., E. coli) | 3-Hydroxydecanoyl-ACP (10:0-OH) | trans-2-Decenoyl-ACP, cis-3-Decenoyl-ACP[10] | Highly selective for the 10-carbon intermediate.[10] |
| FabB | Bacteria (e.g., E. coli) | cis-3-Decenoyl-ACP | Elongated cis-acyl-ACPs | Required for the elongation of the cis intermediate.[10] |
| cis-trans Isomerase | Bacteria (e.g., Pseudomonas) | cis-Unsaturated Fatty Acids (in membrane) | trans-Unsaturated Fatty Acids (in membrane) | Acts on existing fatty acids as an adaptive response.[11][12] |
Table 2: Relative Abundance and Distribution of C18:1 Isomers
| C18:1 Isomer | Common Name | Typical Biological System | Relative Abundance | Notes |
|---|---|---|---|---|
| cis-Δ9-18:1 | Oleic Acid | Mammalian tissues, Plant oils | Most abundant MUFA in eukaryotes.[1] | A major component of triglycerides and membrane phospholipids.[4] |
| cis-Δ11-18:1 | cis-Vaccenic Acid | Bacteria (e.g., E. coli), Ruminant fats | Dominant unsaturated fatty acid in many bacteria.[10] | Also formed during rumen biohydrogenation.[13] |
| trans-Δ9-18:1 | Elaidic Acid | Industrially hydrogenated oils, trace in ruminant fats | Low in naturally occurring fats. | The primary trans fat from industrial hydrogenation. |
| trans-Δ11-18:1 | trans-Vaccenic Acid | Ruminant fats (meat, dairy) | Most abundant trans fat in ruminant products.[15] | Can be converted to conjugated linoleic acid (CLA) in mammals.[15] |
Key Experimental Protocols
The analysis of C18:1 isomers requires precise and validated methodologies. The following sections detail the core protocols for fatty acid quantification and enzyme activity assessment.
Protocol: Fatty Acid Profile Analysis by Gas Chromatography (GC)
This protocol outlines the standard workflow for identifying and quantifying the fatty acid composition of a biological sample. The core principle involves converting non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis by GC.[16][17]
Methodology:
-
Total Lipid Extraction:
-
Homogenize the tissue or cell sample.
-
Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v), as described in the Folch method.[18]
-
Add an internal standard (e.g., C17:0 or C23:0 fatty acid) prior to extraction for accurate quantification.[19]
-
Separate the organic (lipid-containing) phase from the aqueous phase. Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Gas Chromatography (GC) Analysis:
-
Inject the FAMEs sample into a GC system equipped with a Flame Ionization Detector (FID).[21]
-
Column: Use a polar capillary column suitable for FAME separation (e.g., Omegawax or CarboWax).[16][19]
-
Carrier Gas: Helium or Hydrogen.[22]
-
Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Identification and Quantification: Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture. Quantify the amount of each fatty acid relative to the internal standard.
-
Caption: Standard experimental workflow for fatty acid profiling.
Protocol: In Vitro Desaturase and Elongase Activity Assay
This assay measures the enzymatic activity of desaturases (like SCD1) or elongases in converting a specific substrate to its product. It typically uses a microsomal fraction, which contains the endoplasmic reticulum where these enzymes reside.[23][24]
Methodology:
-
Microsome Preparation:
-
Homogenize fresh tissue (e.g., liver) in a buffered solution.
-
Perform differential centrifugation: first, centrifuge at low speed (~10,000 x g) to pellet mitochondria and cell debris.
-
Centrifuge the resulting supernatant at high speed (~100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 100-200 µg).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactors: NADPH for desaturases; NADPH, malonyl-CoA for elongases.
-
Radiolabeled substrate: e.g., [¹⁴C]-Stearoyl-CoA for an SCD1 assay.[23]
-
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.[23]
-
Acidify the mixture and extract the total fatty acids into an organic solvent.
-
Convert the extracted fatty acids to FAMEs as described in Protocol 5.1.
-
Separate the radiolabeled substrate and product FAMEs using a technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[23]
-
Quantify the radioactivity in the substrate and product spots/peaks to calculate the conversion rate and determine enzyme activity (e.g., in pmol/min/mg protein).
-
Caption: Key steps for measuring desaturase or elongase activity in vitro.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Advances in the function and mechanisms of stearoyl-CoA desaturase 1 in metabolic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans unsaturated fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doras.dcu.ie [doras.dcu.ie]
- 14. Dilution rate and pH effects on the conversion of oleic acid to trans C18:1 positional isomers in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 18. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 19. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. static.igem.org [static.igem.org]
- 23. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Specific activity of mouse liver desaturases and elongases: Time course effects using n-3 and n-6 PUFA substrates and inhibitory responses of delta-6 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Research of Octadec-8-enoic Acid
An in-depth technical guide focusing on the discovery and historical research of octadec-8-enoic acid, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, a positional isomer of the more commonly known oleic acid, holds a unique place in the history of lipid chemistry. Its discovery and characterization are intrinsically linked to the broader evolution of analytical techniques for separating and identifying fatty acid isomers. While not as extensively studied as oleic acid, the historical research into octadec-e-noic acid provides valuable insights into the foundational methods of lipid analysis that paved the way for modern lipidomics. This guide delves into the historical context of its discovery, the early experimental protocols used for its isolation and characterization, and the logical framework of its structural elucidation.
Discovery in the Context of Fatty Acid Isomerism
The specific historical records detailing the initial isolation and naming of this compound are not as well-documented as those for more abundant fatty acids. Its identification emerged from the broader scientific endeavor to understand the composition of natural fats and oils in the late 19th and early 20th centuries. During this period, chemists like Michel-Eugène Chevreul had laid the groundwork by demonstrating that fats are composed of fatty acids and glycerol through the process of saponification.
The primary challenge for early lipid chemists was the separation of highly similar fatty acid molecules. The study of this compound is therefore closely tied to the development of methods to differentiate positional isomers of octadecenoic acids. The presence of this specific isomer was often discovered during the detailed analysis of various animal and vegetable fats, particularly in partially hydrogenated vegetable oils and milk fat.
Early Experimental Protocols for Isolation and Characterization
Prior to the development of modern chromatographic techniques, the isolation and characterization of individual fatty acids from complex mixtures was a laborious process. The primary methods employed in the historical research of octadecenoic acid isomers, including the 8-isomer, were fractional distillation, crystallization at low temperatures, and chemical methods based on differential solubility of their salts.
Lead Salt Precipitation Method
One of the most significant early methods for separating saturated from unsaturated fatty acids, and to some extent different unsaturated fatty acids, was the lead salt precipitation method, often associated with the work of Gusserow and later refined by Twitchell. This technique exploited the differential solubility of the lead salts of fatty acids in alcohol.
Detailed Protocol: Lead Salt-Ether Separation (Based on historical accounts)
-
Saponification: The fat or oil sample was first saponified by boiling with an excess of alcoholic potassium hydroxide to convert the triglycerides into a mixture of potassium salts of fatty acids (soap) and glycerol.
-
Acidification: The soap solution was then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to liberate the free fatty acids.
-
Lead Salt Formation: The mixture of free fatty acids was neutralized with a warm alkali solution. Subsequently, a hot alcoholic solution of lead acetate was added to precipitate the lead salts of the fatty acids.
-
Fractional Crystallization: The precipitated lead salts were then treated with ether. The lead salts of saturated fatty acids are largely insoluble in cold ether, while the lead salts of unsaturated fatty acids are soluble. This allowed for a primary separation.
-
Separation of Unsaturated Fatty Acid Isomers: The soluble lead salts of the unsaturated fatty acids could be further fractionated by cooling the ether solution to different temperatures, causing the salts of different unsaturated fatty acids to crystallize out at various points. The exact temperature and solvent concentrations would be varied to achieve separation of isomers like this compound from others.
-
Regeneration of Free Fatty Acids: The separated lead salt fractions were then treated with a strong acid to regenerate the free fatty acids, which could then be subjected to further analysis.
Oxidative Cleavage for Structural Elucidation
Determining the precise position of the double bond in unsaturated fatty acid isomers was a critical step. The primary method for this in the early 20th century was oxidative cleavage, most notably through ozonolysis. This technique, pioneered by Carl Dietrich Harries, allowed chemists to break the carbon-carbon double bond and identify the resulting fragments, thereby deducing the original position of the double bond.
Detailed Protocol: Ozonolysis for Structural Determination (Conceptual Reconstruction)
-
Ozonolysis: A solution of the isolated octadecenoic acid isomer (e.g., this compound) in a non-reactive solvent like chloroform or carbon tetrachloride was cooled to a low temperature (typically below 0°C). Ozone gas was then bubbled through the solution until the reaction was complete, indicated by a color change. This process formed an unstable ozonide at the location of the double bond.
-
Cleavage of the Ozonide: The ozonide was then cleaved through either oxidative or reductive workup.
-
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide or potassium permanganate would yield carboxylic acids as the final products. For this compound, this would result in octanedioic acid and decanoic acid.
-
Reductive Workup: Treatment with a reducing agent like zinc dust in water would yield aldehydes. For this compound, this would produce octanal and 10-oxodecanoic acid.
-
-
Identification of Cleavage Products: The resulting shorter-chain mono- and dicarboxylic acids or aldehydes were then separated and identified based on their physical properties, such as melting point, boiling point, and crystalline structure. By identifying these fragments, the position of the double bond in the original 18-carbon chain could be unequivocally determined.
Quantitative Data from Historical Research
Historical quantitative data on this compound is scarce and often embedded within broader analyses of fat compositions. The tables below summarize the kind of data that would have been generated using the techniques described above.
Table 1: Physical Properties of Octadecenoic Acid Isomers
| Property | This compound (cis) | Oleic Acid (cis-9-Octadecenoic Acid) |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |
| Molecular Weight | 282.47 g/mol | 282.47 g/mol |
| Melting Point | Data not readily available in historical texts | 13-14 °C |
| Boiling Point | Data not readily available in historical texts | 286 °C at 100 mmHg |
Table 2: Ozonolysis Products for Structural Confirmation
| Isomer | Oxidative Cleavage Products |
| This compound | Octanedioic acid and Decanoic acid |
| Oleic Acid (9-Octadecenoic Acid) | Nonanedioic acid and Nonanoic acid |
Logical Relationships in Early Fatty Acid Research
The process of identifying a specific fatty acid isomer like this compound in the early 20th century followed a clear logical workflow.
The historical research on this compound is a testament to the ingenuity of early lipid chemists. While the specific discovery of this isomer is not attributed to a single individual or a landmark experiment, its identification was a result of the systematic application of separation and characterization techniques like lead salt precipitation and ozonolysis. These methods, though now largely superseded by more advanced analytical technologies, formed the bedrock of our understanding of fatty acid diversity and structure. For modern researchers, an appreciation of this historical context provides a deeper understanding of the evolution of lipid science and the foundational principles that continue to underpin the field today.
The Therapeutic Promise of Octadec-8-enoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Octadec-8-enoic acid, a monounsaturated fatty acid, and its derivatives are emerging as a class of bioactive lipids with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of their mechanisms of action, focusing on their interactions with key cellular targets involved in metabolic and inflammatory signaling pathways. The information presented herein is intended to facilitate further research and development of novel therapeutics based on these promising compounds.
Core Therapeutic Mechanisms and Molecular Targets
Derivatives of this compound, particularly its isomer oleic acid, have been shown to exert their effects through modulation of several key receptor and enzyme systems. These include G-protein coupled receptors (GPR120), scavenger receptors (CD36), nuclear receptors (PPARγ), and cannabinoid receptors (CB1).
GPR120 Activation and Metabolic Regulation
Oleic acid and its derivatives act as agonists for G-protein coupled receptor 120 (GPR120), a receptor predominantly expressed in adipose tissue and enteroendocrine cells. Activation of GPR120 is linked to the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes.
CD36-Mediated Signaling in Inflammation and Metabolism
The scavenger receptor CD36 is another critical target for this compound derivatives. By binding to CD36, these compounds can influence fatty acid uptake and modulate inflammatory signaling pathways. This interaction plays a role in conditions such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
PPARγ Agonism and Anti-inflammatory Effects
Nitro-derivatives of octadecenoic acid have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with well-established roles in adipogenesis, insulin sensitization, and the suppression of inflammatory responses.
Cannabinoid Receptor 1 Modulation in Hepatic Steatosis
An innovative synthetic derivative, an oleic acid-dihydroxyamphetamine conjugate, has demonstrated therapeutic potential in a preclinical model of NAFLD. This compound is believed to exert its effects through the modulation of the cannabinoid type 1 (CB1) receptor and the downregulation of key lipogenic enzymes, Fatty Acid Synthase (FAS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Quantitative Data on Therapeutic Efficacy
The following table summarizes the available quantitative data on the biological activity of select this compound derivatives. Further research is required to establish a more comprehensive quantitative profile for a wider range of derivatives.
| Compound/Derivative | Target | Assay Type | Value | Reference |
| Nitro-linoleic acid isomers (related compound) | PPARγ | Luciferase Reporter Assay | EC50: 0.41-0.62 µM | [1] |
Signaling Pathway Visualizations
To elucidate the complex signaling cascades initiated by this compound derivatives, the following diagrams, generated using the DOT language, illustrate the key molecular interactions.
Detailed Experimental Protocols
Protocol 1: In Vivo Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) in Rats
Objective: To induce a state of NAFLD in rats that mimics the human condition for the evaluation of therapeutic agents.
Materials:
-
Male Wistar rats (180-200g)
-
High-Fat Diet (HFD): 45-60% of calories from fat (e.g., lard-based), supplemented with cholesterol and fructose.
-
Standard chow diet (Control)
-
Metabolic cages for monitoring food and water intake.
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Randomly assign rats to two groups: Control (standard diet) and HFD.
-
House rats individually in metabolic cages.
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks.
-
Monitor body weight, food, and water intake weekly.
-
At the end of the induction period, collect blood samples for biochemical analysis (liver enzymes, lipid profile).
-
Euthanize the animals and collect liver tissue for histological analysis and gene expression studies.
Protocol 2: Western Blot Analysis of FAS and HMGCR Expression
Objective: To quantify the protein expression levels of Fatty Acid Synthase (FAS) and HMG-CoA Reductase (HMGCR) in liver tissue.
Materials:
-
Liver tissue homogenates from control and treated animals.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-FAS, anti-HMGCR, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize liver tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FAS, HMGCR, and β-actin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of FAS and HMGCR to the loading control (β-actin).
The derivatives of this compound represent a versatile class of molecules with the potential to address a range of therapeutic needs, particularly in the realm of metabolic and inflammatory diseases. The information provided in this guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and long-term safety of these compounds.
References
cis-8-Octadecenoic acid vs trans-8-Octadecenoic acid properties
An In-depth Technical Guide to the Properties of cis-8-Octadecenoic and trans-8-Octadecenoic Acid
Introduction
Octadecenoic acid (C18:1) is a monounsaturated fatty acid that exists in various isomeric forms, distinguished by the position and geometry of the double bond in its 18-carbon chain. The geometric configuration, specifically cis and trans, gives rise to significant differences in the physical, chemical, and biological properties of these molecules. This guide focuses on the core properties of two specific positional isomers: cis-8-Octadecenoic acid and trans-8-Octadecenoic acid. These isomers are found in sources such as milk fat and partially hydrogenated vegetable oils.[1] Understanding their distinct characteristics is crucial for researchers in lipidomics, food science, and drug development. This document provides a comparative analysis of their properties, detailed experimental protocols for their characterization, and visual representations of analytical workflows and relevant biological pathways.
Physicochemical Properties
The primary distinction between cis and trans isomers lies in their molecular shape. The cis configuration introduces a distinct bend in the fatty acid chain, while the trans configuration results in a more linear, straight-chain structure, similar to that of a saturated fatty acid.[2][3] This fundamental structural difference profoundly impacts how the molecules pack together in a solid state, leading to variations in their physical properties, most notably their melting points.[3] Trans isomers can pack more tightly and efficiently in a crystal lattice, resulting in stronger intermolecular forces (London dispersion forces) and, consequently, higher melting points compared to their cis counterparts.[3]
Data Summary
The following tables summarize the key quantitative data for cis-8-Octadecenoic acid and trans-8-Octadecenoic acid.
Table 1: General and Physical Properties
| Property | cis-8-Octadecenoic Acid | trans-8-Octadecenoic Acid | Reference |
| Synonyms | C18:1(8Z), Δ8-cis-Octadecenoic Acid | C18:1(8E), trans-8-Elaidic Acid | [1][4] |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | [1][4] |
| Molecular Weight | 282.46 g/mol | 282.5 g/mol | [4][5] |
| Physical Form | Solid | - | [5] |
| Melting Point | Not specified in search results | Not specified in search results | |
| Boiling Point | Not specified in search results | Not specified in search results | |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | [4][6] |
Table 2: Computed Properties and Solubility
| Property | cis-8-Octadecenoic Acid | trans-8-Octadecenoic Acid | Reference |
| XLogP3 | 6.5 | 6.5 | [4][6] |
| Hydrogen Bond Donor Count | 1 | 1 | [4][6] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [4][6] |
| Rotatable Bond Count | 15 | 15 | [4][6] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml | Not specified in search results | [1] |
Experimental Protocols
The characterization and differentiation of cis and trans fatty acid isomers rely on a suite of analytical techniques. Each method provides unique information regarding the structure, purity, and quantity of the isomers.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile fatty acids.[7] For analysis of fatty acids, they are typically first converted into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process.[8]
Methodology: FAMEs Preparation and GC Analysis
-
Saponification/Esterification: Weigh approximately 100-250 mg of the lipid sample into a round-bottomed flask.[9] Add a methanolic solution of sodium hydroxide (e.g., 6 mL of 0.5 M NaOH) and a boiling stone.[9] Heat the mixture under reflux to saponify the fatty acids.
-
Methylation: Add a methylating agent, such as a solution of boron trifluoride (BF₃) in methanol, and continue to reflux.[10] This reaction converts the fatty acid salts to their corresponding FAMEs.
-
Extraction: After cooling, add a non-polar solvent like isooctane or heptane and a saturated sodium chloride solution to facilitate phase separation.[9][10] Shake the mixture vigorously.
-
Sample Collection: Allow the layers to separate. Carefully collect the upper organic layer, which contains the FAMEs, using a Pasteur pipette and transfer it to a GC vial for analysis.[9]
-
GC-FID Analysis: Inject the FAMEs solution (e.g., 1 µL) into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a highly polar ionic liquid or DB-Fast FAME column).[1][10] The separation of isomers is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases. Identification is performed by comparing retention times with those of known standards.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive method particularly effective for quantifying total trans fat content. The technique exploits the fact that the out-of-plane deformation of the C-H bonds on a trans double bond results in a distinct absorption band that is absent for cis double bonds.[11]
Methodology: FT-IR Analysis of Trans Isomers
-
Sample Preparation: For neat oils or fats, the sample must be melted into a clear liquid before analysis. No derivatization is required.[12]
-
Spectral Acquisition: Acquire the infrared spectrum of the sample using an FT-IR spectrometer, often with an Attenuated Total Reflection (ATR) accessory for ease of use.[12]
-
Data Analysis: The key diagnostic peak for trans isomers appears at approximately 966 cm⁻¹.[11][12] The area or height of this peak is proportional to the concentration of trans fatty acids in the sample.
-
Quantification: A calibration curve is typically generated using standards with known concentrations of trans fats (e.g., trielaidin) to quantify the trans content in unknown samples.[13] To improve accuracy, the spectrum of the sample can be ratioed against a reference standard containing only cis double bonds to create a symmetric absorption band on a flat baseline.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the detailed structural elucidation of fatty acids, providing unambiguous confirmation of cis and trans geometry.[14]
Methodology: ¹H-NMR for Isomer Differentiation
-
Sample Preparation: Dissolve a precise amount of the fatty acid sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[15]
-
Spectral Acquisition: Acquire the ¹H-NMR spectrum using a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
Olefinic Protons: The protons directly attached to the double-bond carbons (–CH=CH–) are key for differentiation. They typically appear in the chemical shift range of 5.2–5.5 ppm.[15][16] The coupling constants (J-values) between these protons are diagnostic of the geometry. trans isomers exhibit a larger coupling constant (typically ~15 Hz) compared to cis isomers (~10 Hz).
-
Allylic Protons: The protons on the CH₂ groups adjacent to the double bond (allylic protons) also show distinct chemical shifts that can aid in structural assignment.[17]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to precisely determine the melting point and other thermal transitions of materials.[18] It is considered a comprehensive method for obtaining accurate melting point data for fatty acids and their esters.[18][19]
Methodology: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh a small amount of the fatty acid sample (typically 1-5 mg) into an aluminum DSC pan. Seal the pan hermetically.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Subject the sample to a controlled temperature program. This usually involves an initial cooling cycle to ensure complete crystallization, followed by a heating cycle at a constant rate (e.g., 5-10 °C/min).
-
Data Analysis: The DSC instrument measures the heat flow into the sample relative to the reference. The melting process appears as an endothermic peak on the resulting thermogram. The peak maximum of this curve is typically reported as the melting point.[18]
Visualization of Workflows and Pathways
Experimental Workflow for Fatty Acid Isomer Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of fatty acid isomers from a lipid sample.
Caption: General experimental workflow for fatty acid isomer analysis.
The Octadecanoid Signaling Pathway
While not specific to 8-octadecenoic acid, the octadecanoid pathway is a critical signaling cascade in plants that utilizes C18 fatty acids (like linolenic acid) as precursors to synthesize the hormone jasmonic acid, which is involved in defense responses.[20][21]
Caption: Simplified diagram of the octadecanoid biosynthesis pathway.
Biological Significance
The geometric configuration of fatty acids significantly influences their metabolic fate and biological effects. Studies on other C18:1 isomers, such as oleic acid (cis-9) and elaidic acid (trans-9), have shown marked differences in how they are metabolized. For instance, in perfused rat livers, trans isomers of octadecenoic acid were found to be oxidized to ketone bodies more readily than their cis counterparts.[22] Conversely, the cis isomer promoted the secretion of triacylglycerol in the form of very-low-density lipoprotein (VLDL) more effectively.[22] These findings suggest that trans fatty acids may serve as an efficient energy source while having a different impact on lipid transport compared to cis fatty acids.[22] This differential channeling into either oxidation or esterification pathways highlights the critical role of molecular geometry in determining the physiological function of fatty acids.
Conclusion
The properties of cis-8-Octadecenoic acid and trans-8-Octadecenoic acid are fundamentally dictated by their geometric isomerism. The linear structure of the trans isomer allows for more efficient molecular packing, leading to different physical properties compared to the bent structure of the cis isomer. These structural nuances can be precisely characterized using a combination of powerful analytical techniques, including GC for separation, FT-IR for trans bond detection, NMR for unambiguous structural elucidation, and DSC for thermal analysis. The distinct metabolic fates of cis and trans isomers underscore the importance of this structural difference in biological systems, influencing everything from energy metabolism to lipoprotein secretion. This guide provides the foundational technical information required for researchers to effectively study and differentiate these important lipid molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. quora.com [quora.com]
- 4. 8-Octadecenoic acid | C18H34O2 | CID 5282758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cis-8-Octadecenoic acid | C18H34O2 | CID 5282757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Overview of infrared methodologies for trans fat determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. magritek.com [magritek.com]
- 16. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
- 22. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Octadec-8-enoic acid nomenclature and synonyms
An In-depth Technical Guide to Octadec-8-enoic Acid: Nomenclature, Properties, and Experimental Considerations
This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the nomenclature and synonyms, physicochemical properties, and key experimental methodologies.
Nomenclature and Synonyms
This compound is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. The position of the double bond at the 8th carbon atom gives rise to geometric isomers, designated as cis (Z) and trans (E).
| Isomer | Systematic (IUPAC) Name | Common Synonyms | CAS Number |
| cis | (Z)-octadec-8-enoic acid | cis-8-Octadecenoic acid, C18:1(8Z), cis-8-Octadecenoate, Δ8-cis-Octadecenoic acid | 5684-71-9[1] |
| trans | (E)-octadec-8-enoic acid | trans-8-Octadecenoic acid, trans-8-Elaidic acid, 8E-octadecenoic acid, C18:1n-10 | 2197-55-9[2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, analysis, and understanding its biological roles. The properties of the trans isomer are more readily available in public databases.
| Property | Value ((E)-isomer) | Reference |
| Molecular Weight | 282.5 g/mol | [2][4] |
| Molecular Formula | C₁₈H₃₄O₂ | [2] |
| Appearance | Colorless liquid | [3] |
| XLogP3 | 6.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 15 | [4] |
| Exact Mass | 282.255880323 Da | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
Experimental Protocols
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in a biological matrix, such as adipose tissue or cell culture, after conversion to its fatty acid methyl ester (FAME).
1. Lipid Extraction:
- Homogenize 5-10 mg of tissue or a cell pellet in a suitable solvent system, such as 2:1 chloroform:methanol.
- Add an internal standard (e.g., heptadecanoic acid) for quantification.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
2. Saponification and Transesterification (to form FAMEs):
- To the dried lipid extract, add 0.5 mL of 0.5 M NaOH in methanol.
- Heat the sample at 65°C for 15 minutes in a tightly capped tube. This process saponifies the lipids to free fatty acids.
- Cool the sample and add 3 mL of boron trifluoride in methanol (14% BF₃/MeOH).
- Heat again at 70-80°C for 10 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).
3. FAME Extraction:
- Cool the sample to room temperature.
- Add 3 mL of hexane and 3 mL of saturated NaCl solution.
- Vortex vigorously to extract the FAMEs into the hexane layer.
- Centrifuge to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-FastFAME).
- Injector Temperature: 250°C.
- Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
- Carrier Gas: Helium.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Scan Range: m/z 50-500.
- Data Analysis:
- Identify the FAME of this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
- Quantify the amount of this compound relative to the internal standard.
Visualizations
Synthetic Workflow: Synthesis of (Z)-Octadec-8-enoic Acid via Wittig Reaction
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes, including the cis isomer of this compound. The following diagram illustrates a plausible synthetic workflow.
References
Methodological & Application
Synthesis Protocols for High-Purity (Z)-Octadec-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Octadec-8-enoic acid, also known as petroselinic acid, is a monounsaturated fatty acid and a positional isomer of oleic acid. It is found in various plant and animal sources, with particularly high concentrations in the seeds of plants from the Apiaceae family, such as parsley and fennel. The unique position of the double bond in petroselinic acid imparts distinct chemical and physical properties, leading to growing interest in its potential applications in the chemical, pharmaceutical, and food industries. This document provides detailed protocols for obtaining high-purity (Z)-Octadec-8-enoic acid through both isolation from natural sources and chemical synthesis.
Data Summary
The following table summarizes the quantitative data associated with the described methods for producing high-purity (Z)-Octadec-8-enoic acid.
| Method | Key Steps | Purity Achieved |
| Isolation from Natural Source | Saponification, Crystallization, Urea Segregation | 96.0% - 99.4% |
| Stereoselective Chemical Synthesis | Wittig Reaction, Purification by Chromatography | >95% - >99% |
Experimental Protocols
Method 1: Isolation from Parsley Seed Oil
This protocol details the extraction and purification of (Z)-Octadec-8-enoic acid from a natural source, parsley seed oil, to achieve high purity.[1]
1. Saponification of Parsley Seed Oil
-
Objective: To hydrolyze the triglycerides in parsley seed oil to yield free fatty acids.
-
Procedure:
-
In a round-bottom flask, combine 100 g of parsley seed oil with a solution of 25 g of potassium hydroxide in 250 mL of 95% ethanol.
-
Reflux the mixture for 1 hour.
-
Add 500 mL of water and continue to heat until the ethanol has evaporated.
-
The remaining solution contains the potassium salts of the fatty acids.
-
2. Liberation of Free Fatty Acids
-
Objective: To protonate the fatty acid salts to obtain the free fatty acids.
-
Procedure:
-
Cool the soap solution from the previous step.
-
Acidify the solution by slowly adding an excess of dilute sulfuric acid until the solution is acidic to litmus paper.
-
The free fatty acids will separate as an oily layer.
-
Separate the oily layer and wash it several times with hot water to remove any remaining mineral acid.
-
Dry the mixed fatty acids over anhydrous sodium sulfate.
-
3. Initial Purification by Crystallization
-
Objective: To achieve a baseline purity of (Z)-Octadec-8-enoic acid.
-
Procedure:
-
Dissolve the mixed fatty acids in 90% ethanol.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. This initial crystallization can yield (Z)-Octadec-8-enoic acid with a purity of approximately 96.0%.[1]
-
4. High-Purity Purification by Urea Segregation
-
Objective: To remove saturated fatty acids and further purify (Z)-Octadec-8-enoic acid.
-
Procedure:
-
Prepare a saturated solution of urea in methanol at room temperature.
-
Add the partially purified (Z)-Octadec-8-enoic acid to the urea solution and heat to dissolve.
-
Allow the solution to cool slowly to room temperature. Saturated fatty acids will form crystalline inclusion complexes with urea and precipitate out of the solution.
-
Filter the mixture to remove the precipitated urea-saturated fatty acid complexes.
-
The filtrate, enriched in (Z)-Octadec-8-enoic acid, is collected.
-
Acidify the filtrate and extract the fatty acids.
-
Wash and dry the resulting product. This method can yield (Z)-Octadec-8-enoic acid with a purity of up to 99.4%.[1]
-
Method 2: Stereoselective Chemical Synthesis via Wittig Reaction
This protocol describes a representative stereoselective synthesis of (Z)-Octadec-8-enoic acid. The key step is a Wittig reaction, which is a reliable method for forming a Z-alkene.
1. Preparation of the Phosphonium Salt
-
Objective: To synthesize the phosphonium salt precursor for the Wittig ylide.
-
Starting Material: 8-Bromooctanoic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 8-bromooctanoic acid in a suitable solvent such as acetonitrile.
-
Add an equimolar amount of triphenylphosphine.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a cold solvent and dry it under a vacuum.
-
2. Wittig Reaction
-
Objective: To form the (Z)-alkene by reacting the phosphonium ylide with an aldehyde.
-
Starting Materials: The synthesized phosphonium salt and decanal.
-
Procedure:
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium, until the deep red color of the ylide persists.
-
Slowly add an equimolar amount of decanal to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
3. Purification
-
Objective: To isolate and purify the final product, (Z)-Octadec-8-enoic acid.
-
Procedure:
-
The crude product is first purified by flash chromatography on silica gel to remove triphenylphosphine oxide and other byproducts. This can yield a purity of >95%.
-
For higher purity, the product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC), which can achieve a purity of >99%.
-
Visualizations
Caption: Workflow for obtaining high-purity (Z)-Octadec-8-enoic acid.
Caption: Simplified mechanism of the Wittig reaction for (Z)-Octadec-8-enoic acid synthesis.
References
Application Note: Quantification of Octadec-8-enoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadec-8-enoic acid is a monounsaturated fatty acid and a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1] The precise quantification of individual fatty acid isomers is crucial in various research fields, including lipidomics, clinical diagnostics, and food science, as different isomers can have distinct biological roles and implications for health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the determination of fatty acid profiles in complex biological samples.[2] This method offers high sensitivity and structural confirmation, which is essential for differentiating between closely related isomers.[3]
This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological matrices using GC-MS. The procedure involves the conversion of fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis.[4]
Principle of the Method
The quantification of this compound is achieved through a multi-step process. First, total lipids are extracted from the biological sample using an organic solvent mixture. These lipids are then subjected to transesterification or esterification to convert the fatty acids into their corresponding FAMEs. This derivatization step is critical as it reduces the polarity and increases the volatility of the fatty acids, making them suitable for GC analysis.[4]
The resulting FAMEs are separated on a capillary GC column based on their boiling points and polarity. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. Quantification is typically performed in Selective Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring only specific, characteristic ions of the target analyte.[3] An internal standard, such as a deuterated analog or a fatty acid not naturally present in the sample, is used to ensure high accuracy and precision.[4][5]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Methanol, Chloroform, n-Hexane, Isooctane (all HPLC or GC grade)
-
Reagents: Boron trifluoride (BF3) in Methanol (14%), Sodium methoxide (0.2 N), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate, Trimethylsulfonium hydroxide (TMSH).
-
Standards: this compound analytical standard, Internal Standard (e.g., Heptadecanoic acid (C17:0) or deuterated oleic acid).
-
Apparatus: Glass test tubes with PTFE-lined caps, Centrifuge, Nitrogen evaporation system or SpeedVac, GC-MS system with autosampler.
2. Sample Preparation: Lipid Extraction
This protocol is adapted for a plasma or serum sample. Modifications may be required for tissues.[4][5]
-
To 200 µL of plasma in a glass tube, add 100 µL of the internal standard solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer with another 1 mL of chloroform.
-
Combine the organic extracts and dry the solvent under a gentle stream of nitrogen or using a SpeedVac.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses BF3-Methanol, a common and effective reagent.[6]
-
To the dried lipid extract, add 1 mL of n-hexane and 200 µL of 0.2 N sodium methoxide solution.[6]
-
Heat the mixture at 60°C for 10 minutes.[6]
-
Add 1.5 mL of 14% BF3-Methanol reagent to the mixture.[6]
-
Heat again at 60°C for 10 minutes.[6]
-
After cooling to room temperature, add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[6]
-
Vortex the tube and then allow the layers to separate.
-
The upper hexane layer, containing the FAMEs, is carefully transferred to a GC vial for analysis.[6]
GC-MS Analysis
The following table outlines typical GC-MS parameters for FAME analysis. These may require optimization based on the specific instrument and column used.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Column | DB-5MS, DB-FastFAME, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | [2] |
| Carrier Gas | Helium | [2][6] |
| Flow Rate | 1.0 mL/min (constant flow) | [2][6] |
| Injector Temperature | 250°C | [2][6] |
| Injection Volume | 1 µL | [3] |
| Injection Mode | Splitless or Split (e.g., 40:1) | [2][3] |
| Oven Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min. | [3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | [2] |
| Transfer Line Temp | 270°C | [2] |
| Ion Source Temp | 250°C | [3] |
| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan (for identification) | [3] |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the this compound methyl ester standard. | |
Workflow for GC-MS Quantification of this compound
The entire process from sample collection to final data output can be visualized in the following workflow diagram.
Caption: Experimental workflow from sample preparation to final quantification.
Data Presentation and Quantification
1. Identification: The identification of the this compound methyl ester peak is confirmed by comparing its retention time and mass spectrum with that of a pure analytical standard.
2. Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
3. Quantification: The concentration of this compound in the unknown samples is determined by calculating the peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.
Table 2: Example Table for Summarizing Quantitative Results
This table serves as a template for organizing the quantitative data obtained from the analysis.
| Sample ID | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Analyte Peak Area | IS Peak Area | Concentration (µg/mL) | %RSD (n=3) |
| Blank | - | - | - | - | - | ND | - |
| Standard 1 | 15.21 | TBD | TBD | 50,123 | 150,456 | 0.5 | 2.1 |
| Standard 2 | 15.21 | TBD | TBD | 101,567 | 151,234 | 1.0 | 1.8 |
| Standard 3 | 15.22 | TBD | TBD | 248,987 | 149,876 | 2.5 | 1.5 |
| Sample A | 15.21 | TBD | TBD | 189,543 | 150,112 | 1.9 | 2.5 |
| Sample B | 15.22 | TBD | TBD | 95,432 | 149,555 | 0.95 | 3.1 |
TBD: To Be Determined by analyzing the mass spectrum of the standard compound. ND: Not Detected. IS: Internal Standard.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
Application Note: Differentiation of Octadecenoic Acid Isomers using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadecenoic acids, a group of fatty acids with an 18-carbon chain and one double bond, play crucial roles in various biological processes and are key components in pharmaceutical and nutraceutical formulations. The position and geometry (cis/trans) of the double bond significantly influence their physical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information at the atomic level, making it an invaluable tool for the unambiguous differentiation and quantification of octadecenoic acid isomers. This application note provides detailed protocols for the use of ¹H and ¹³C NMR spectroscopy to distinguish between common octadecenoic acid isomers such as oleic acid (cis-Δ⁹), elaidic acid (trans-Δ⁹), and vaccenic acid (trans-Δ¹¹).
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The precise chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the differentiation of isomers. Below is a summary of typical chemical shifts for key functional groups in octadecenoic acid isomers.
Table 1: ¹H NMR Chemical Shifts (ppm) of Key Protons in Octadecenoic Acid Isomers in CDCl₃
| Proton | Oleic Acid (cis-Δ⁹) | Elaidic Acid (trans-Δ⁹) | General Range for Unsaturated Fatty Acids |
| Olefinic (-CH=CH-) | ~5.34 (m) | ~5.36 (m) | 5.30 - 5.40 |
| Allylic (=CH-CH ₂-) | ~2.01 (q) | ~1.97 (q) | 1.95 - 2.10 |
| α-Methylene (-CH ₂-COOH) | ~2.34 (t) | ~2.27 (t) | 2.20 - 2.40 |
| Methylene Chain (-(CH₂)n-) | ~1.25 - 1.35 (m) | ~1.25 - 1.35 (m) | 1.20 - 1.40 |
| Terminal Methyl (-CH₃) | ~0.88 (t) | ~0.88 (t) | 0.85 - 0.95 |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Key Carbons in Octadecenoic Acid Isomers in CDCl₃
| Carbon | Oleic Acid (cis-Δ⁹) | Elaidic Acid (trans-Δ⁹) | General Range for Unsaturated Fatty Acids |
| Carboxyl (-COOH) | ~180.5 | ~180.2 | 175 - 181 |
| Olefinic (-C H=C H-) | ~129.8, ~130.0 | ~130.3, ~130.5 | 128 - 132 |
| Allylic (=CH-C H₂-) | ~27.2 | ~32.6 | 27 (cis), 32 (trans) |
| α-Methylene (-C H₂-COOH) | ~34.1 | ~34.6 | 34 - 35 |
| Methylene Chain (-(C H₂)n-) | ~29.1 - 29.8 | ~28.8 - 29.8 | 28 - 30 |
| Terminal Methyl (-C H₃) | ~14.1 | ~14.1 | ~14 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing octadecenoic acid samples for both ¹H and ¹³C NMR analysis.
Materials:
-
Octadecenoic acid isomer sample (e.g., oleic acid, elaidic acid)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 10-20 mg of the fatty acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Homogenization: Vortex the sample until the fatty acid is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
This protocol provides recommended parameters for acquiring high-quality 1D NMR spectra.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30 (or equivalent)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis)
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-250 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integrate the signals of interest for quantitative analysis.
Protocol 3: Quantitative Analysis of Cis/Trans Isomer Ratios by ¹H NMR
The integration of specific signals in the ¹H NMR spectrum can be used to determine the relative amounts of cis and trans isomers in a mixture.
Procedure:
-
Acquire a high-quality ¹H NMR spectrum of the isomer mixture as described in Protocol 2, ensuring a sufficient relaxation delay (D1 ≥ 5s) for accurate integration.
-
Integrate the olefinic proton region (~5.3-5.4 ppm). This integral represents the total amount of both cis and trans isomers.
-
For distinguishing cis and trans isomers, the signals of the allylic protons are often more resolved. The allylic protons of cis isomers typically appear at a different chemical shift than those of trans isomers.
-
Calculation: The percentage of each isomer can be calculated using the following formula, where the integrals of the resolved allylic protons for the cis and trans isomers are used:
% cis Isomer = [Integral (allylic protons of cis) / (Integral (allylic protons of cis) + Integral (allylic protons of trans))] x 100
% trans Isomer = [Integral (allylic protons of trans) / (Integral (allylic protons of cis) + Integral (allylic protons of trans))] x 100
Visualization of Experimental and Logical Workflows
Experimental Workflow for NMR Analysis
The following diagram illustrates the overall workflow for the NMR analysis of octadecenoic acid isomers.
Logical Workflow for 2D NMR-based Isomer Differentiation
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structure and differentiating isomers by revealing through-bond connectivities.
Explanation of the 2D NMR Logical Workflow:
-
1D NMR Analysis: Initial ¹H and ¹³C NMR spectra provide information about the different types of protons and carbons present in the molecule.
-
2D NMR Correlation:
-
COSY: A COSY spectrum shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For an octadecenoic acid, this would show, for example, the correlation between the olefinic protons and the adjacent allylic protons.
-
HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.
-
-
Structural Elucidation: By combining the information from 1D and 2D NMR, all proton and carbon signals can be assigned. The established connectivities confirm the overall carbon skeleton and the position of the double bond. The subtle differences in chemical shifts and coupling constants observed in the 2D spectra, particularly for the olefinic and allylic groups, provide definitive evidence to differentiate between cis and trans isomers.
Application Notes and Protocols for the Use of an Internal Standard in Lipidomics, with a Focus on Octadec-8-enoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a cornerstone of systems biology and drug development, providing critical insights into cellular metabolism, signaling, and the pathophysiology of disease. Accurate and precise quantification of lipid species by mass spectrometry (MS) is contingent upon the effective use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. While isotopically labeled or odd-chain lipids are the preferred internal standards due to their chemical similarity to endogenous lipids and clear mass differentiation, this document will explore the role of octadec-8-enoic acid isomers, such as vaccenic acid, in lipid analysis, and provide a detailed protocol for a standard lipidomics workflow using a suitable internal standard.
This compound is an isomer of the more common oleic acid (octadec-9-enoic acid). While its direct use as a general internal standard is limited due to its natural presence in many biological samples, understanding its properties is relevant for comprehensive fatty acid analysis. For robust quantification across a wide range of lipid classes, a deuterated analog or an odd-chain fatty acid is recommended. This application note provides a comprehensive protocol using a representative internal standard, alongside data interpretation guidelines.
Principle of Internal Standardization in Lipidomics
The core principle of using an internal standard (IS) in quantitative mass spectrometry is to add a known quantity of a compound that is chemically and physically similar to the analyte(s) of interest to both the calibration standards and the unknown samples.[1] The ratio of the MS signal of the analyte to the signal of the IS is then used for quantification. This ratiometric approach corrects for sample loss during processing and fluctuations in ionization efficiency, leading to higher precision and accuracy.[1]
Ideal properties of an internal standard include:
-
Chemical similarity to the analytes.
-
Similar extraction recovery and ionization response.
-
Not naturally present in the sample, or distinguishable from the endogenous counterpart (e.g., by mass).
-
Commercially available in high purity.
Deuterated standards (e.g., Oleic acid-d2) or odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0) are commonly used as they meet these criteria.[2][3]
Experimental Workflow for Quantitative Lipidomics
The following diagram outlines a typical workflow for the quantitative analysis of lipids in biological samples.
Caption: General workflow for quantitative lipidomics analysis.
Detailed Experimental Protocol: Lipid Extraction and Analysis
This protocol describes a robust method for the extraction and quantification of total fatty acids from a biological matrix (e.g., plasma) using an appropriate internal standard.
Materials:
-
Internal Standard (IS) Stock Solution: Heptadecanoic acid (C17:0) or Oleic acid-d2 at 1 mg/mL in methanol.
-
Solvents: LC-MS grade methanol (MeOH), methyl-tert-butyl ether (MTBE), and water.
-
Sample: 50 µL of plasma.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer and centrifuge.
-
Nitrogen evaporator.
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold methanol.
-
Add 10 µL of the Internal Standard Stock Solution. Vortex briefly.
-
-
Lipid Extraction (MTBE Method):
-
Add 0.4 mL of cold MTBE to the sample mixture.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.[4]
-
Carefully collect the upper organic layer (containing lipids) and transfer it to a new tube. Avoid disturbing the protein pellet at the interface.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
-
Derivatization (for GC-MS) or Reconstitution (for LC-MS):
-
For LC-MS (recommended): Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., Acetonitrile/Isopropanol 1:1 v/v).
-
For GC-MS: For fatty acid analysis, derivatization to fatty acid methyl esters (FAMEs) is required. Add 1 mL of 2.5% sulfuric acid in methanol and heat at 70°C for 1 hour.[5] After cooling, add hexane and water to extract the FAMEs.
-
-
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from Mobile Phase A to B is run to elute lipids based on their polarity.
-
Mass Spectrometry: Operate in both positive and negative ion modes to cover a broad range of lipid classes. Use a targeted approach (Selected Reaction Monitoring, SRM) for quantification of specific lipids against the internal standard.
-
Data Presentation and Quantification
Quantitative data should be presented in a clear, tabular format. The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Table 1: Example Calibration Curve Data for an Analyte
| Calibrator Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 78,000 | 1,050,000 | 0.074 |
| 1.0 | 160,000 | 1,020,000 | 0.157 |
| 5.0 | 850,000 | 1,100,000 | 0.773 |
| 10.0 | 1,800,000 | 1,080,000 | 1.667 |
A linear regression of the Analyte/IS Ratio vs. Calibrator Concentration provides the equation for calculating the concentration in unknown samples.
Table 2: Quantification of Vaccenic Acid and Oleic Acid in a Test Sample
| Analyte | Sample Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Conc. (µg/mL) |
| Vaccenic Acid | 250,000 | 1,070,000 | 0.234 | 1.45 |
| Oleic Acid | 3,500,000 | 1,070,000 | 3.271 | 19.82 |
Application in Signaling Pathway Analysis
Lipidomics data can provide valuable insights into metabolic and signaling pathways. For instance, alterations in the levels of specific fatty acids or complex lipids can indicate changes in enzyme activity or signaling cascades.
References
- 1. youtube.com [youtube.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 5. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
protocol for isolating Octadec-8-enoic acid from ruminant milk fat
An Application Note and Protocol for the Isolation of Octadec-8-enoic Acid from Ruminant Milk Fat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruminant milk fat is a complex mixture of fatty acids, with this compound being a notable monounsaturated fatty acid. This document provides a detailed protocol for the isolation and quantification of this compound from ruminant milk fat. The methodology covers lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and chromatographic separation and analysis. The primary isomer of interest in ruminant fat is vaccenic acid (trans-11-octadecenoic acid), and this protocol is applicable for its isolation, alongside other C18:1 isomers.
Data Presentation
The following tables summarize representative quantitative data for the fatty acid composition of ruminant milk fat. Actual values can vary based on animal diet, breed, and lactation stage.
Table 1: Typical Fatty Acid Composition of Ruminant Milk Fat
| Fatty Acid | Abbreviation | Typical Percentage (%) |
| Butyric acid | C4:0 | 2-5 |
| Caproic acid | C6:0 | 1-3 |
| Caprylic acid | C8:0 | 1-2 |
| Capric acid | C10:0 | 2-4 |
| Lauric acid | C12:0 | 2-5 |
| Myristic acid | C14:0 | 8-14 |
| Palmitic acid | C16:0 | 22-35 |
| Stearic acid | C18:0 | 9-14 |
| Oleic acid | C18:1c9 | 15-30 |
| Vaccenic acid | C18:1t11 | 1-5 |
| Linoleic acid | C18:2 | 1-3 |
| α-Linolenic acid | C18:3 | 0.5-1.5 |
Table 2: Comparison of Chromatographic Methods for FAMEs Analysis
| Parameter | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Resolution | High for most FAMEs | High, particularly for positional and geometric isomers |
| Analysis Time | 20-60 minutes | 5-20 minutes |
| Solvent Consumption | Moderate (organic solvents) | Low (supercritical CO2, minimal organic modifier) |
| Derivatization | Required (FAMEs) | Can analyze free fatty acids directly |
| Typical Detector | FID, MS | FID, MS, UV |
Experimental Protocols
This protocol outlines a multi-step process for the isolation and quantification of this compound from ruminant milk fat.
Lipid Extraction from Milk Fat
This protocol is adapted from the Folch method for total lipid extraction.[1]
Materials:
-
Ruminant milk
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize 10 mL of milk with 40 mL of a chloroform:methanol (2:1, v/v) mixture in a glass centrifuge tube.
-
Agitate the mixture vigorously for 15 minutes at room temperature.
-
Add 10 mL of 0.9% NaCl solution to the mixture to facilitate phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator at 40°C to obtain the total lipid extract.
-
Determine the weight of the extracted fat.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This step converts the triacylglycerols into free fatty acids through saponification, followed by methylation to produce volatile FAMEs for GC analysis.[2][3]
Materials:
-
Extracted milk fat
-
2 M methanolic HCl[2]
-
n-Heptane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Weigh approximately 50 mg of the extracted milk fat into a screw-cap glass tube.
-
Add 2 mL of 2 M methanolic HCl.[2]
-
Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of n-heptane to extract the FAMEs and vortex for 1 minute.
-
Add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex briefly and allow the layers to separate.
-
Transfer the upper heptane layer containing the FAMEs to a clean tube.
-
Dry the heptane extract over anhydrous sodium sulfate.
-
The sample is now ready for chromatographic analysis.
Chromatographic Separation and Analysis
a. Gas Chromatography (GC) Analysis
GC is the standard method for quantifying the fatty acid profile of milk fat.[4][5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Quantification:
-
Identify FAME peaks by comparing their retention times with those of a certified FAME standard mixture containing this compound isomers.
-
Quantify the relative percentage of each fatty acid by peak area normalization.
b. Preparative Thin-Layer Chromatography (TLC) for Isomer Separation
For the isolation of specific isomers of this compound, preparative TLC can be employed.[6][7]
Materials:
-
Silica gel G TLC plates (20x20 cm, 250 µm thickness).
-
FAMEs sample from step 2.
-
Developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v).
-
Iodine vapor or 2',7'-dichlorofluorescein spray for visualization.
-
Scraping tool and elution solvent (e.g., diethyl ether).
Procedure:
-
Apply the FAMEs sample as a narrow band onto the TLC plate.
-
Develop the plate in a saturated chromatography tank with the developing solvent.
-
After the solvent front reaches near the top of the plate, remove the plate and air dry.
-
Visualize the separated FAME bands using a non-destructive method like UV light (if a fluorescent indicator is in the silica) or briefly in an iodine tank.
-
Scrape the silica band corresponding to the C18:1 FAMEs.
-
Elute the FAMEs from the silica gel using diethyl ether.
-
Evaporate the solvent to obtain the isolated C18:1 FAMEs, which can be further analyzed by GC-MS to confirm isomeric purity.
c. Supercritical Fluid Chromatography (SFC)
SFC offers a powerful alternative for the separation of fatty acid isomers with reduced solvent usage.[8][9]
Instrumentation and Conditions:
-
SFC System: Waters ACQUITY UPC2 or equivalent.
-
Column: A stationary phase suitable for fatty acid separation, such as a C18 or a more polar phase.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol.
-
Detection: FID, MS, or UV.
Procedure:
-
Optimize the gradient of the co-solvent, back pressure, and temperature to achieve separation of the this compound isomers. SFC can often provide better resolution of cis/trans isomers than GC.[8]
Visualizations
Caption: Experimental workflow for isolating this compound.
Caption: Formation of vaccenic acid in ruminants.
References
- 1. scielo.br [scielo.br]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. scielo.br [scielo.br]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Octadec-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Octadec-8-enoic acid, and specifically its oxidized form 8-oxo-9-octadecenoic acid (OOA), has demonstrated significant anti-inflammatory properties. These compounds inhibit key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting upstream signaling molecules in macrophages. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), macrophages activate NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the expression and secretion of inflammatory cytokines and enzymes.[1][2][3]
Key Signaling Pathways Affected:
-
NF-κB Pathway: this compound inhibits the phosphorylation of IκB-α and the p50 subunit of NF-κB.[1][2] This prevents the translocation of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes.
-
MAPK Pathway: The compound has been observed to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key kinases in the MAPK pathway that regulate inflammatory responses.[1][2]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammatory responses.
Data Presentation
The anti-inflammatory effects of 8-oxo-9-octadecenoic acid (OOA) were evaluated in LPS-stimulated RAW 264.7 macrophages. The compound demonstrated a dose-dependent inhibition of various pro-inflammatory markers.
| Concentration of OOA (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |
| 0 (LPS only) | 100% | 100% | 100% | 100% | 100% |
| 12.5 | 75% | 80% | 82% | 70% | 78% |
| 25 | 52% | 58% | 60% | 45% | 55% |
| 50 | 28% | 35% | 38% | 20% | 30% |
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory properties of this compound.
Experimental Workflow
Caption: Workflow for assessing anti-inflammatory effects.
Cell Culture and Treatment
This protocol details the culture of RAW 264.7 macrophages and their subsequent treatment with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or 8-oxo-9-octadecenoic acid)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
For NO, TNF-α, and IL-6 assays, seed 1.5 x 10⁵ cells/well into a 96-well plate.
-
For Western blot analysis, seed 1 x 10⁶ cells/well into a 6-well plate.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. Dilute in DMEM to final concentrations (e.g., 12.5, 25, 50 µM). The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the cells and replace it with a medium containing the desired concentrations of this compound.
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate reader
Procedure:
-
After the 24-hour incubation, collect 100 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well plate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis
This protocol is for the detection of iNOS, COX-2, and phosphorylated forms of JNK, ERK, and IκB-α in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-JNK, anti-p-ERK, anti-p-IκB-α, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Octadec-8-enoic Acid for Enhanced Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadec-8-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid prevalent in various biological systems and commercial products. Accurate quantification and structural elucidation of oleic acid are crucial in metabolic research, clinical diagnostics, and food science. However, direct analysis of free fatty acids by mass spectrometry (MS) presents significant challenges. In their native form, fatty acids exhibit low volatility and poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low sensitivity.[1][2]
Chemical derivatization is an essential sample preparation strategy to overcome these limitations. This process modifies the carboxyl group of the fatty acid to create a derivative with properties more suitable for MS analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization increases the volatility and thermal stability of the analyte.[1][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a readily ionizable group, often reversing the charge polarity to enable highly sensitive detection in positive ion mode.[4] This application note provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS analysis and a quantitative comparison of different methods.
Derivatization Strategies for Mass Spectrometry
The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS) and the specific research question (e.g., routine quantification vs. structural characterization).
2.1. Strategies for GC-MS Analysis
Derivatization for GC-MS aims to convert the polar, non-volatile oleic acid into a volatile and thermally stable derivative.
-
Fatty Acid Methyl Esters (FAMEs): This is the most common method for GC-MS analysis of fatty acids. The carboxyl group is esterified, typically with methanol, to form a methyl ester. FAMEs are significantly more volatile and less polar than their corresponding free acids, resulting in improved chromatographic peak shape and sensitivity.[1] The reaction is often catalyzed by an acid, such as boron trifluoride (BF₃) or hydrochloric acid (HCl).[1][5]
-
Silylation (TMS Esters): This technique involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, usually from a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] TMS esters are highly volatile and suitable for GC-MS analysis, providing an alternative to methylation.[6]
-
Picolinyl Esters: While FAME and TMS derivatives are excellent for quantification, their mass spectra often lack fragments that can identify the position of double bonds. Picolinyl ester derivatives are used specifically for structural elucidation. The nitrogen atom in the picolinyl group directs fragmentation along the fatty acid chain, generating diagnostic ions that allow for the precise localization of double bonds.
2.2. Strategies for LC-MS Analysis
For LC-MS, the primary goal of derivatization is to enhance ionization efficiency.
-
Charge-Reversal Derivatization: Free fatty acids are typically analyzed in negative ion mode, which can suffer from low sensitivity and ion suppression. Charge-reversal derivatization attaches a permanent positive charge to the carboxyl group, allowing for analysis in the highly sensitive positive ion mode. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can increase detection sensitivity by several orders of magnitude. One study reported a 60,000-fold increase in sensitivity for fatty acids derivatized with AMPP compared to underivatized analysis.[4]
Quantitative Data Comparison
The following table summarizes key quantitative metrics for different derivatization strategies, providing a basis for method selection.
| Derivatization Method | Platform | Primary Advantage | Reagent(s) | Reaction Time & Temp. | Sensitivity Improvement (vs. underivatized) |
| Methyl Esterification | GC-MS | Robust Quantification | BF₃-Methanol or HCl-Methanol | 5-10 min @ 60°C[1] | N/A (Enables GC analysis) |
| Silylation | GC-MS | Volatility | MSTFA | 30 min @ 37°C[6] | N/A (Enables GC analysis) |
| Picolinyl Esterification | GC-MS | Double Bond Localization | Thionyl Chloride, 3-Pyridylcarbinol | Multi-step, variable | N/A (Structural Info) |
| AMPP Derivatization | LC-MS | Ultra-High Sensitivity | AMPP, EDCI, HOBt | 30 min @ 60°C | Up to 60,000-fold[4] |
| Oxazoline Formation | LC-MS | Improved Sensitivity | Tris(hydroxymethyl)aminomethane | Microwave-assisted | Up to 200-fold[4] |
Experimental Protocols and Workflows
Overall Experimental Workflow
The general workflow for analyzing this compound involves sample preparation, derivatization, instrumental analysis, and data processing. The choice of derivatization dictates the subsequent analytical platform.
Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS
This protocol is adapted from standard acid-catalyzed esterification procedures and is suitable for routine quantification.[1]
Materials:
-
Sample containing this compound (1-25 mg)
-
Boron trifluoride-methanol (BF₃-Methanol) solution, 12-14% w/w
-
Hexane, GC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vial. If the sample is in an aqueous solvent, evaporate to dryness under a stream of nitrogen first.
-
Esterification: Add 2 mL of BF₃-Methanol reagent to the vial. Cap the vial tightly.
-
Reaction: Heat the vial at 60°C for 10 minutes in a heating block or water bath.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Cap the vial and shake vigorously for 2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the autosampler vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Leveraging Octadec-8-enoic Acid for the Development of Fatty Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadec-8-enoic acid, a monounsaturated fatty acid, presents a versatile scaffold for the construction of diverse fatty acid libraries. Its C18 backbone and the presence of a single double bond at the 8th position offer strategic points for chemical modification, enabling the generation of novel bioactive molecules. These libraries are invaluable tools in drug discovery and chemical biology for the exploration of new therapeutic targets and the elucidation of biological pathways. This document provides detailed application notes and experimental protocols for the rational design, synthesis, and screening of fatty acid libraries derived from this compound.
Applications in Drug Discovery and Chemical Biology
Fatty acid libraries based on the this compound scaffold can be employed in a multitude of applications, including:
-
Identification of Novel Ligands for G-Protein Coupled Receptors (GPCRs): Many GPCRs, such as GPR40, GPR120, GPR41, GPR43, and GPR84, are regulated by fatty acids.[1][2] Screening this compound-derived libraries against these receptors can lead to the discovery of potent and selective agonists or antagonists with therapeutic potential in metabolic diseases, inflammation, and cancer.
-
Modulation of Inflammatory Pathways: Fatty acids and their derivatives are key regulators of inflammation. For instance, 8-oxo-9-octadecenoic acid, a derivative of this compound, has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[3] Libraries of related structures can be screened to identify novel anti-inflammatory agents.
-
Development of Antimicrobial Agents: Modified fatty acids can exhibit significant antimicrobial activity. Screening libraries of this compound derivatives against various bacterial and fungal strains may yield new classes of antibiotics.
-
Probing Enzyme Activity and Specificity: Fatty acid libraries are useful for characterizing the substrate specificity of enzymes involved in lipid metabolism, such as lipases and cyclooxygenases.
Development of an this compound-Based Library: A Strategic Workflow
The development of a fatty acid library from this compound involves a systematic workflow encompassing design, synthesis, purification, and screening.
References
- 1. Application of GPCR Structures for Modelling of Free Fatty Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of Octadec-8-enoic Acid Positional Isomers
Welcome to the technical support center for the analysis of Octadec-8-enoic acid and its positional isomers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and analysis of these fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate positional isomers of this compound (C18:1)?
Positional isomers of this compound, such as oleic acid (cis-9-octadecenoic acid) and petroselinic acid (cis-6-octadecenoic acid), share the same molecular weight and similar physicochemical properties. This similarity in polarity and volatility makes their separation by conventional chromatographic techniques like standard gas chromatography (GC) or reversed-phase high-performance liquid chromatography (HPLC) difficult, often resulting in poor resolution and peak co-elution.
Q2: What is the most common initial step for analyzing C18:1 isomers from a complex lipid sample?
The most common initial step is a derivatization of the fatty acids into a more volatile form, typically Fatty Acid Methyl Esters (FAMEs). This is a crucial step for subsequent analysis by Gas Chromatography (GC). However, for positional isomer analysis, FAME derivatization alone is often insufficient for complete separation.
Q3: Can I determine the double bond position using a standard GC-FID setup?
A standard GC-Flame Ionization Detector (FID) setup can separate some isomers based on retention time, especially with a highly polar column. However, it cannot definitively identify the position of the double bond in unknown isomers. For unambiguous identification of the double bond position, mass spectrometry (MS) is required, typically coupled with a derivatization technique that yields diagnostic ions, such as the use of 4,4-dimethyloxazoline (DMOX) or picolinyl esters.
Q4: What is Silver Ion Chromatography and why is it useful for C18:1 isomer separation?
Silver Ion Chromatography (Ag-HPLC) is a powerful technique that separates fatty acid isomers based on their interaction with silver ions. The silver ions, impregnated on the stationary phase, form weak charge-transfer complexes with the double bonds of the fatty acids. This interaction is sensitive to the number, geometry (cis/trans), and position of the double bonds, allowing for the separation of isomers that are unresolved by other methods.[1] Ag-HPLC can be used as a standalone technique or as a pre-fractionation step before GC-MS analysis.
Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for this type of analysis?
Supercritical Fluid Chromatography (SFC) offers a "green" alternative to HPLC, using supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption.[2][3] For lipid isomer separation, SFC can provide faster, high-throughput analysis with good performance, making it an advantageous alternative for separating both polar and nonpolar compounds.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution/peak co-elution in GC | 1. Inadequate column polarity. 2. Suboptimal temperature program. 3. Isomers have very similar retention times.[5][6] | 1. Use a highly polar capillary column (e.g., cyanopropyl-based like SP-2560).[5][6] 2. Optimize the GC oven temperature program with a slower ramp rate. 3. Employ a pre-separation technique like Silver-Ion Thin Layer Chromatography (Ag-TLC).[7][8] 4. For identification, use GC-MS with DMOX or picolinyl ester derivatives.[9][10] |
| Inconsistent retention times | 1. Leaks in the GC system. 2. Column degradation. 3. Inconsistent sample injection volume. | 1. Perform a leak check on the GC inlet and connections. 2. Condition the column or replace it if it's old or has been exposed to oxygen at high temperatures. 3. Use an autosampler for consistent injections. |
| Suspected isomerization during sample preparation | 1. Use of base-catalyzed derivatization methods (e.g., sodium methoxide).[11] 2. High temperatures during derivatization. | 1. Switch to an acid-catalyzed methylation method (e.g., 5% HCl or 1% sulfuric acid in methanol) to prevent isomerization.[11] 2. Perform derivatization at a lower temperature for a longer duration. |
| Low sensitivity in HPLC analysis | 1. Fatty acids lack a strong chromophore for UV detection.[12] | 1. Derivatize the fatty acids with a UV-active labeling agent, such as p-bromophenacyl bromide.[13] 2. Use a more sensitive detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). |
| Ambiguous identification of double bond position with GC-MS | 1. Standard FAME derivatives produce mass spectra that are very similar for positional isomers.[14] | 1. Derivatize the fatty acids to 4,4-dimethyloxazoline (DMOX) derivatives. The DMOX ring directs fragmentation in the mass spectrometer, producing diagnostic ions that allow for the unambiguous localization of the double bond.[8][9][10] 2. Picolinyl esters can also be used as they produce characteristic fragmentation patterns for double bond localization.[14] |
Experimental Protocols & Methodologies
Method 1: GC-MS Analysis with DMOX Derivatization for Double Bond Localization
This method is designed for the unambiguous identification of the double bond position in C18:1 isomers.
1. Lipid Extraction & Saponification:
-
Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).
-
Saponify the lipid extract using 0.5 M KOH in methanol at 80°C for 10 minutes to release free fatty acids.
-
Acidify with HCl and extract the free fatty acids with hexane.
2. DMOX Derivatization:
-
Evaporate the hexane from the fatty acid extract under a stream of nitrogen.
-
Add 2-amino-2-methyl-1-propanol and heat at 180°C for 15 minutes to form the fatty acid amide intermediate.
-
Cool the sample and analyze directly by GC-MS, or purify the DMOX derivatives by solid-phase extraction.
3. GC-MS Conditions:
-
GC Column: SP-2560 or equivalent highly polar cyanopropyl capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection at 250°C.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-500.
Data Interpretation: The mass spectrum of a DMOX derivative will show a characteristic gap of 12 atomic mass units between major fragment ions, which brackets the original position of the double bond.
Method 2: Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
This method is effective for separating C18:1 isomers based on double bond position and geometry.
1. Derivatization to Phenacyl Esters:
-
Convert the extracted fatty acids to their phenacyl esters to enhance UV detection.
-
React the fatty acids with 2-bromoacetophenone in the presence of a catalyst (e.g., triethylamine) in acetonitrile.
2. Ag-HPLC Conditions:
-
Column: A silver-ion impregnated column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A gradient of isopropanol in hexane. For example, 0% to 2% isopropanol over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 20°C.
Expected Elution Order: Generally, for cis isomers, the further the double bond is from the carboxyl group, the later it will elute. Trans isomers typically elute before their corresponding cis isomers.
Quantitative Data Summary
Table 1: Comparison of GC Retention Times for C18:1 FAME Isomers on a Polar Column
| Isomer | Retention Time (min) |
| C18:1 n-9 trans (Elaidic acid) | 28.5 |
| C18:1 n-9 cis (Oleic acid) | 29.2 |
| C18:1 n-11 trans (Vaccenic acid) | 28.8 |
| C18:1 n-11 cis | 29.5 |
| Note: Retention times are illustrative and will vary depending on the specific GC system, column, and conditions. |
Table 2: Resolution of C18:1 Isomers by Different Techniques
| Technique | Derivatization | Resolution of Positional Isomers | Resolution of Cis/Trans Isomers |
| GC-FID (Standard Column) | FAME | Poor | Partial |
| GC-FID (Highly Polar Column) | FAME | Partial to Good | Good |
| Ag-HPLC | Phenacyl Esters | Good to Excellent | Excellent |
| GC-MS | DMOX | Good (based on RT) | Excellent (based on MS fragmentation) |
Visualized Workflows and Pathways
Caption: Workflow for C18:1 Isomer Analysis.
Caption: Troubleshooting logic for GC peak co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of <i>cis/trans</i> fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. C18:1, C18:2 and C18:3 trans and cis fatty acid isomers including conjugated cis delta 9, trans delta 11 linoleic acid (CLA) as well as total fat composition of German human milk lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Analysis of C18:1cis and trans fatty acid isomers by the combination of gas-liquid chromatography of 4,4-dimethyloxazoline derivatives and methyl esters | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Octadec-8-enoic Acid
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the auto-oxidation of octadec-8-enoic acid (oleic acid) during storage.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it a concern for this compound?
A1: Auto-oxidation is a spontaneous, self-catalyzing process where unsaturated fatty acids like this compound react with atmospheric oxygen. This reaction proceeds via a free-radical chain mechanism, leading to the formation of hydroperoxides, which are primary oxidation products. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. These degradation products can alter the chemical properties of the oleic acid, leading to inaccuracies in experimental results, changes in formulation characteristics, and the potential for cellular toxicity in biological assays.
Q2: What are the ideal storage conditions to minimize auto-oxidation?
A2: To minimize auto-oxidation, this compound should be stored under conditions that limit its exposure to oxygen, light, and high temperatures. The ideal storage conditions are:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended.
-
Atmosphere: The headspace of the storage container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen. This process is known as inert gas blanketing.[1][2][3]
-
Light: Store in an amber glass bottle or other opaque container to protect from light, as light can catalyze the oxidation process.
-
Container: Use glass or other non-reactive containers. Avoid reactive metals like copper and iron, which can act as pro-oxidants. Some plastics may be unsuitable for long-term storage, so it is crucial to check for chemical compatibility.
Q3: How can I tell if my this compound has started to oxidize?
A3: The initial stages of oxidation may not be visually apparent. However, as oxidation progresses, you may observe a change in color from colorless to yellowish or brownish, and the development of a rancid odor.[4] For a quantitative assessment, you can measure the Peroxide Value (PV) or the Thiobarbituric Acid Reactive Substances (TBARS). A significant increase in these values over time indicates oxidation.
Q4: What are antioxidants, and should I use them for storing pure this compound?
A4: Antioxidants are compounds that inhibit or delay the oxidation process by neutralizing free radicals. Common antioxidants used for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). For high-purity this compound used in sensitive applications, the addition of antioxidants may not be desirable as it introduces another chemical into your system. However, for less sensitive applications or for long-term storage where some protection is beneficial, adding an antioxidant at a low concentration (e.g., 100-200 ppm) can be effective.
Q5: Which inert gas is better for blanketing, nitrogen or argon?
A5: Both nitrogen and argon are effective inert gases for displacing oxygen and preventing auto-oxidation. Nitrogen is the most commonly used due to its wide availability and lower cost.[1] Argon is denser than air and can provide a stable blanket, but it is more expensive. For most laboratory applications, high-purity nitrogen is sufficient.
Troubleshooting Guides
Troubleshooting Storage Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increase in Peroxide Value (PV) despite refrigerated storage. | 1. Improper sealing of the container allowing oxygen ingress. 2. Headspace not adequately purged with inert gas. 3. Contamination with pro-oxidant metals (e.g., from a spatula). | 1. Ensure the container has a tight-fitting lid with a good seal. Use PTFE-lined caps. 2. Re-purge the headspace with high-purity nitrogen or argon after each use. 3. Use non-metallic spatulas or glass pipettes to handle the oleic acid. |
| Discoloration (yellowing) of the oleic acid. | 1. Exposure to light. 2. Advanced oxidation. | 1. Store in an amber or opaque container. 2. If discoloration is significant, the oleic acid may be too degraded for use in sensitive experiments. Consider purification or replacement. |
| Development of a rancid odor. | Significant formation of secondary oxidation products. | The oleic acid is likely highly oxidized and should not be used for experimental purposes where purity is critical. |
Troubleshooting Analytical Assays
| Assay | Issue | Possible Cause(s) | Recommended Action(s) |
| Peroxide Value (PV) | High blank titration volume. | 1. Reagents (e.g., solvent mixture) are contaminated with peroxides. 2. Poor quality potassium iodide (KI). | 1. Use freshly prepared, high-purity solvents. 2. Use fresh, analytical grade KI. |
| Peroxide Value (PV) | Fading or indistinct titration endpoint. | 1. Insufficient starch indicator. 2. Titrating too quickly. | 1. Add an adequate amount of freshly prepared starch solution. 2. Titrate slowly, especially near the endpoint, with vigorous stirring. |
| TBARS Assay | High background absorbance in samples. | 1. Interference from other compounds in the sample matrix that react with TBA. 2. Formation of colored substances during the acid-heating step. | 1. Run a sample blank without the TBA reagent and subtract the absorbance. 2. Consider using a more specific method like HPLC for malondialdehyde (MDA) quantification if interferences are significant.[5][6] |
| TBARS Assay | Low or no color development in oxidized samples. | 1. The primary oxidation products (hydroperoxides) have not yet decomposed to form significant amounts of MDA. 2. MDA has degraded during sample storage. | 1. The TBARS assay measures secondary oxidation products. Consider measuring PV for primary oxidation. 2. Analyze samples immediately after collection or store them properly at -80°C for a limited time.[3] |
Quantitative Data on Oxidation Stability
The following table summarizes the estimated shelf life of high-oleic oils with a specific antioxidant blend under accelerated storage conditions. While this data is for high-oleic oils and not pure this compound, it provides a useful comparison of the impact of packaging on stability.
| Oil Type | Antioxidant Blend | Packaging | Storage Temperature | Estimated Shelf Life |
| High Oleic Canola Oil (HOCAN) | 1000 ppm Ascorbyl Palmitate, 200 ppm TBHQ, 200 ppm mixed tocopherols | PET bottles | Ambient | 6.8 years[1] |
| High Oleic Canola Oil (HOCAN) | 1000 ppm Ascorbyl Palmitate, 200 ppm TBHQ, 200 ppm mixed tocopherols | LDPE bottles | Ambient | 2.7 years[1] |
| High Oleic Sunflower Oil (HOSUN) | 1000 ppm Ascorbyl Palmitate, 200 ppm TBHQ, 200 ppm mixed tocopherols | PET bottles | Ambient | 2.6 years[1] |
| High Oleic Sunflower Oil (HOSUN) | 1000 ppm Ascorbyl Palmitate, 200 ppm TBHQ, 200 ppm mixed tocopherols | LDPE bottles | Ambient | 0.88 years[1] |
Data from an accelerated shelf-life study. Shelf life was estimated using the Q10 method based on sensory acceptance scores.[1]
Experimental Protocols
Protocol for Preparing and Storing this compound
-
Material and Equipment:
-
High-purity this compound
-
Amber glass bottle with a PTFE-lined screw cap
-
High-purity nitrogen or argon gas with a regulator and tubing
-
(Optional) Antioxidant stock solution (e.g., BHT in ethanol)
-
Pipettes and other necessary lab equipment
-
-
Procedure:
-
If purchased in a large container, aliquot the desired amount of this compound into a smaller, clean, and dry amber glass bottle for working stock. This minimizes the exposure of the bulk material to air and light.
-
(Optional) If adding an antioxidant, calculate the required volume of the stock solution to achieve the desired final concentration (e.g., 100 ppm). Add the antioxidant solution to the oleic acid and mix thoroughly.
-
Insert a tube connected to the inert gas supply into the bottle, with the outlet of the tube positioned just above the surface of the liquid.
-
Gently flush the headspace of the bottle with the inert gas for 1-2 minutes to displace any air.
-
While continuing the gas flow, quickly and securely tighten the cap.
-
Seal the cap with paraffin film for an extra barrier against air ingress.
-
Label the bottle with the contents, date, and any added antioxidant.
-
Store the bottle at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term).
-
Protocol for Determination of Peroxide Value (PV)
This protocol is adapted from standard methods for determining the peroxide value in fats and oils.
-
Reagents:
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution (freshly prepared)
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, and swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water and mix.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color just disappears.
-
Record the volume of titrant used.
-
Perform a blank determination using the same procedure but without the sample.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant used for the sample (mL)
-
B = volume of titrant used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Visualizations
Caption: The free-radical chain reaction of this compound auto-oxidation.
Caption: A logical workflow for troubleshooting suspected oxidation of this compound.
References
- 1. azot.ro [azot.ro]
- 2. Tank blanketing for food production & pharmaceutical manufacturing - Bürkert Fluid Control Systems [burkert-usa.com]
- 3. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 4. blueprint.bryanjohnson.com [blueprint.bryanjohnson.com]
- 5. The TBARS Method [foodwrite.co.uk]
- 6. Trouble With TBARS [nwlifescience.com]
Octadec-8-enoic acid solubility problems in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of octadec-8-enoic acid (more commonly known as oleic acid) in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (oleic acid) so difficult to dissolve in aqueous buffers?
This compound is a long-chain monounsaturated fatty acid with a long hydrophobic hydrocarbon tail (18 carbons) and a single hydrophilic carboxylic acid head group.[1][2] This amphipathic nature causes it to be very poorly soluble in water and aqueous buffers like PBS.[3][4] At neutral pH, it tends to aggregate into oily droplets or micelles rather than dissolving to form a true solution.[5][6]
Q2: What is the difference in solubility between oleic acid and its sodium salt, sodium oleate?
The sodium salt of oleic acid, sodium oleate, is generally more soluble in water than its acidic counterpart.[7][8][9] The salt form has an ionic carboxylate group, which is more hydrophilic. However, even sodium oleate is described as sparingly soluble in aqueous buffers and may require initial dissolution in an organic solvent for best results.[1] It is soluble in about 10 parts of water and 20 parts of ethanol.[10][11]
Q3: How does pH affect the solubility and structure of oleic acid in solution?
pH is a critical factor. Below its apparent pKa (around 8.0-8.5 in aggregate form), the carboxylic acid is protonated (oleic acid), making it less water-soluble and favoring the formation of oily droplets.[5][6] As the pH approaches and surpasses the pKa, the carboxylic acid deprotonates to form the oleate anion. This favors the formation of self-assembled structures like vesicles (a mix of oleic acid and oleate) near the pKa, and micelles at higher alkaline pH values where the oleate form dominates.[5][6][12]
Q4: What is the purpose of using a carrier like bovine serum albumin (BSA)?
Bovine serum albumin (BSA) is frequently used to solubilize and deliver fatty acids to cells in culture.[4][13][14] BSA has multiple binding pockets that sequester the hydrophobic tails of fatty acids, creating a stable, soluble complex.[4] This complex prevents the formation of cytotoxic micelles and facilitates the uptake of fatty acids by cells in a more physiologically relevant manner.[4][15]
Q5: What are the recommended storage conditions for oleic acid solutions?
Aqueous solutions of oleic acid or its salts are not recommended for long-term storage, as they are prone to oxidation and aggregation.[1][13] It is best to prepare these solutions fresh for each experiment.[13][16] If a stock solution is made in an organic solvent like ethanol or DMSO, it should be stored at -20°C under an inert gas (like nitrogen or argon) to minimize oxidation.[1][17][18]
Troubleshooting Guide
Problem: My oleic acid solution is cloudy, has a film on top, or contains visible precipitates.
| Cause | Solution |
| Incomplete Dissolution | The concentration may be too high for the chosen solvent system. Try increasing the proportion of the organic co-solvent (e.g., ethanol) or reducing the final oleic acid concentration.[1] Gentle heating (37-50°C) and vortexing can aid dissolution.[4] |
| Incorrect pH | If not using a carrier like BSA, the pH of the buffer may be too low, causing the oleic acid to come out of solution. For micelle or vesicle formation, a pH near or above the pKa (~8.5) is often required.[5] |
| Precipitation with Salts | High concentrations of divalent cations (like Ca²⁺ or Mg²⁺) in the buffer can cause precipitation of fatty acid salts. Consider using a buffer with lower divalent cation concentrations for initial stock preparation. |
| Low Temperature | Solubility decreases at lower temperatures. If the solution was refrigerated, allow it to warm to room temperature or 37°C and vortex before use. |
Problem: My cells are showing signs of toxicity or death after treatment.
| Cause | Solution |
| Solvent Toxicity | The final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium may be too high. Ensure the final solvent concentration is non-toxic for your specific cell line, typically well below 0.5%, and ideally below 0.1%.[4] Always include a vehicle control (medium + solvent, no oleic acid) in your experiments.[13] |
| Formation of Cytotoxic Micelles | "Free" oleic acid not complexed to a carrier can form micelles that are toxic to cells.[4] Always prepare oleic acid complexed with fatty-acid-free BSA for cell-based assays to ensure proper delivery and minimize toxicity.[15] |
| Oxidation of Oleic Acid | Oxidized lipids can be highly toxic. Prepare solutions fresh, use high-purity oleic acid, and purge organic solvents with inert gas to prevent oxidation.[1] |
Quantitative Solubility Data
Table 1: Solubility of this compound (Oleic Acid) and its Sodium Salt.
| Compound | Solvent / Buffer System | Reported Solubility / Concentration | Notes |
| Sodium Oleate | Ethanol | ~1.5 mg/mL | Purge solvent with inert gas.[1] |
| Sodium Oleate | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Diluted from an initial ethanol stock.[1] |
| Sodium Oleate | Water | Soluble in ~10 parts water (~100 g/L) | Can be slow to mix and may partially decompose.[7][10] |
| Oleic Acid | Phosphate Buffer (pH 7.4) | Forms aggregates below 1 µM | Monomeric solubility is extremely low.[3] |
| Oleic Acid Ethyl Ester | DMSO / Dimethylformamide | ~100 mg/mL | Sparingly soluble in aqueous buffers. |
| Oleic Acid | 10% BSA in Saline | 10 mg/mL | Forms a homogeneous suspension with ultrasonication.[16] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Oleic Acid-BSA Conjugate for Cell Culture
This is the most common method for preparing oleic acid for cell-based experiments. The molar ratio of fatty acid to BSA is critical and typically ranges from 3:1 to 6:1.
-
Prepare a 10% Fatty-Acid-Free BSA Solution: Dissolve fatty-acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 10% (w/v). Warm to 37°C and stir gently until fully dissolved. Filter-sterilize through a 0.22 µm filter.
-
Prepare a 100 mM Oleic Acid Stock in Ethanol: Dissolve high-purity oleic acid in 100% ethanol to create a 100 mM stock solution. Gentle warming (37°C) and vortexing may be required.[14] Store under inert gas at -20°C for short periods.
-
Complexation: Warm the 10% BSA solution and the 100 mM oleic acid stock to 37°C. While vortexing the BSA solution, slowly add the required volume of the oleic acid stock to achieve the desired final concentration and molar ratio.
-
Incubation: Incubate the mixture at 37°C for at least 1 hour with gentle shaking to ensure complete complexation.[14] The final solution should be clear.
-
Use: Dilute the oleic acid-BSA complex in your final cell culture medium to the desired working concentration.
Workflow for Preparing Oleic Acid-BSA Complex
Caption: Workflow for preparing an oleic acid-BSA complex for cell culture experiments.
Protocol 2: Preparation of Sodium Oleate Solution
This method is suitable for applications where BSA is not desired.
-
Initial Dissolution: Dissolve sodium oleate powder in 100% ethanol to a concentration of approximately 1.5 mg/mL.[1]
-
Dilution into Buffer: For the final working solution, dilute the ethanol stock into the desired aqueous buffer (e.g., PBS). A 1:1 dilution of the ethanol stock into PBS will yield a final concentration of approximately 0.5 mg/mL.[1]
-
Usage: Use the aqueous solution immediately. Storage is not recommended for more than one day.[1]
Protocol 3: Preparation of Oleic Acid Vesicles (Liposomes)
This protocol creates vesicles, which are useful as model membrane systems or for encapsulation studies.[19][20][21]
-
Thin Film Hydration: Dissolve oleic acid in a volatile organic solvent like chloroform or an ethanol/ether mixture in a round-bottom flask.[20][21]
-
Evaporation: Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[21]
-
Hydration: Add an aqueous buffer (e.g., 250 mM Tris-HCl, pH 8.0-8.5) to the flask.[19][21] The pH should be close to the pKa of oleic acid to facilitate vesicle formation.[5]
-
Vesicle Formation: Agitate the flask by vortexing or tumbling for an extended period (e.g., 2 hours to overnight) to allow the lipid film to hydrate and self-assemble into vesicles.[19]
-
(Optional) Extrusion: To obtain vesicles of a more uniform size, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 10 µm).[19][21]
Conceptual Diagrams
Troubleshooting Decision Tree for Oleic Acid Solutions
Caption: A decision tree for troubleshooting common precipitation issues.
pH-Dependent Self-Assembly of Oleic Acid
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oleic acid - Wikipedia [en.wikipedia.org]
- 3. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model Systems of Precursor Cellular Membranes: Long-Chain Alcohols Stabilize Spontaneously Formed Oleic Acid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OLEIC ACID, [SODIUM SALT] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. SODIUM OLEATE (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
- 21. researchgate.net [researchgate.net]
troubleshooting low yield in stereospecific synthesis of Octadec-8-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of Octadec-8-enoic acid, a crucial long-chain fatty acid. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthesis, with a focus on maximizing yield and stereoselectivity.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yield and other undesirable outcomes during the synthesis of (Z)-Octadec-8-enoic acid, primarily via the Wittig reaction.
Issue 1: Low Overall Reaction Yield
Question: My Wittig reaction for the synthesis of (Z)-Octadec-8-enoic acid is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Wittig synthesis of (Z)-Octadec-8-enoic acid can stem from several factors throughout the reaction process, from the initial preparation of the phosphonium ylide to the final workup. Here are the key areas to investigate:
-
Inefficient Ylide Formation: The first critical step is the generation of the phosphonium ylide from the corresponding phosphonium salt. Incomplete deprotonation will directly lead to a lower concentration of the active Wittig reagent.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, which are used to favor the Z-isomer, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Weaker bases may not be effective.[1]
-
Base Quality: The quality of the base is crucial. For instance, potassium tert-butoxide (KOtBu) can be sensitive to moisture and should be fresh. Some researchers have reported poor yields with older batches of KOtBu.
-
Reaction Conditions: Allow sufficient time for the ylide to form before adding the aldehyde. This is typically done at a low temperature (e.g., 0°C or -78°C) for a set period (e.g., 1 hour) before the aldehyde is introduced.
-
-
Ylide Instability: Non-stabilized ylides can be unstable and may decompose if not used promptly after generation. It is often best to generate the ylide in situ and add the aldehyde to the reaction mixture without significant delay.
-
Side Reactions of the Aldehyde: Aldehydes can be prone to side reactions such as oxidation, polymerization, or decomposition, which will reduce the amount available to react with the ylide.[2] Using freshly distilled or purified aldehyde is recommended.
-
Steric Hindrance: While generally less of an issue with aldehydes, significant steric hindrance around the carbonyl group can slow down the reaction and reduce the yield.[3]
-
Suboptimal Reaction Stoichiometry: The molar ratio of the phosphonium salt, base, and aldehyde is critical. An excess of the ylide is often used to ensure complete consumption of the aldehyde. A common starting point is to use 1.2 equivalents of the phosphonium salt and base relative to the aldehyde.
-
Inefficient Purification: A significant loss of product can occur during the workup and purification stages. The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired fatty acid. Inefficient purification methods can lead to an artificially low calculated yield.
Issue 2: Poor Z:E Stereoselectivity (Formation of the trans-isomer)
Question: My synthesis is producing a significant amount of the undesired (E)-isomer (trans-Octadec-8-enoic acid). How can I improve the stereoselectivity for the (Z)-isomer?
Answer: Achieving high (Z)-selectivity is a key challenge in this synthesis. The formation of the E-isomer is influenced by the type of ylide and the reaction conditions.
-
Ylide Type: For the synthesis of (Z)-alkenes, non-stabilized ylides are essential.[4] These are ylides where the carbanion is not stabilized by electron-withdrawing groups. The use of a stabilized ylide would strongly favor the (E)-alkene.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact stereoselectivity. Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for Z-selectivity.
-
Temperature: Lower reaction temperatures, typically -78°C, are known to enhance the formation of the (Z)-isomer.[5]
-
Presence of Lithium Salts: The presence of lithium salts can sometimes decrease Z-selectivity by promoting equilibration of intermediates.[4] Using sodium-based or potassium-based bases (e.g., NaH, KHMDS) can sometimes lead to higher Z:E ratios compared to lithium-based bases like n-BuLi.
-
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Question: I am struggling to separate the final product, this compound, from the triphenylphosphine oxide (TPPO) byproduct. What are effective purification methods?
Answer: The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: If the desired alkene is a solid, crystallization can be an effective method. However, since this compound is an oil at room temperature, this is not a direct option for the final product itself, but might be applicable to solid intermediates.
-
Column Chromatography: This is a very common and effective method for separating TPPO. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) will typically allow for the separation of the less polar alkene from the more polar TPPO.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture. Cooling the reaction mixture in a non-polar solvent like hexane or a mixture of hexane and diethyl ether can sometimes cause the TPPO to crystallize out, allowing for its removal by filtration.
-
Chemical Conversion of TPPO: A less common but effective method involves converting TPPO into a more easily separable derivative. For example, reaction with oxalyl chloride can convert TPPO into an insoluble chlorophosphonium salt, which can be filtered off.[6]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield and stereoselectivity of the Wittig reaction for the synthesis of long-chain unsaturated fatty acids, based on literature data.
Table 1: Effect of Base on Yield and Z:E Ratio
| Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| n-BuLi | THF | -78 to RT | ~70-85 | >95:5 |
| NaH | THF | 0 to RT | ~60-75 | >90:10 |
| KOtBu | THF | 0 to RT | ~65-80 | >90:10 |
| KHMDS | THF | -78 to RT | ~75-90 | >97:3 |
Note: Yields and ratios are approximate and can vary based on the specific substrate and reaction conditions.
Table 2: Effect of Solvent on Z:E Ratio
| Solvent | Temperature (°C) | Z:E Ratio |
| THF | -78 | >95:5 |
| Diethyl Ether | -78 | ~90:10 |
| Toluene | 0 | ~85:15 |
| DMF | 0 | Lower Z-selectivity |
Note: Lower temperatures generally favor higher Z-selectivity across all solvents.
Experimental Protocols
Protocol 1: Synthesis of Decyltriphenylphosphonium Bromide
This protocol describes the preparation of the phosphonium salt, a precursor to the Wittig reagent.
-
Reagents and Equipment:
-
1-Bromodecane
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromodecane (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate out as a white solid.
-
Cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the decyltriphenylphosphonium bromide under vacuum. The product is typically a white, crystalline solid.
-
Protocol 2: Stereospecific Synthesis of (Z)-Octadec-8-enoic acid via Wittig Reaction
This protocol outlines the Wittig reaction to form the desired fatty acid.
-
Reagents and Equipment:
-
Decyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Octanal
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk line or inert atmosphere setup
-
Dry glassware
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend decyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 eq) in THF to the suspension while stirring. The solution should turn a characteristic deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at -78°C for 1 hour.
-
Slowly add a solution of freshly distilled octanal (1.0 eq) in anhydrous THF to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, a mixture of (Z)-Octadec-8-enoic acid and triphenylphosphine oxide, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (Z)-Octadec-8-enoic acid.
Troubleshooting Logic for Low Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
identifying and removing common contaminants from Octadec-8-enoic acid samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octadec-8-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove common contaminants from your samples, ensuring the highest purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is purity important?
A1: this compound is a monounsaturated omega-10 fatty acid. It is a positional isomer of the more common oleic acid (cis-9-Octadecenoic acid).[1] For research and pharmaceutical applications, high purity is critical because contaminants can interfere with experimental results, alter physiological effects, and introduce safety risks. Even minor impurities, such as oxidation products or other fatty acids, can significantly impact the chemical and physical behavior of the compound.[2][3][4]
Q2: What are the most common contaminants in commercial this compound samples?
A2: Commercial samples, often produced from natural oils, can contain several types of impurities.[4] The most prevalent are:
-
Other Fatty Acids: Saturated fatty acids (e.g., palmitic acid, stearic acid) and other unsaturated fatty acids (e.g., oleic acid, linoleic acid).[4][5]
-
Oxidation Products: The double bond is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes (like nonanal), and other carbonyl compounds, which can cause rancidity.[2][6][7][8]
-
Geometric Isomers: Trans-isomers, such as elaidic acid, can be present, arising from certain processing methods.
-
Processing Residues: Solvents used during extraction and purification, such as acetonitrile or hexane, may remain in trace amounts.[9]
Q3: How should I properly store my this compound samples to prevent degradation?
A3: To minimize degradation, particularly oxidation, samples should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For long-term storage, -80°C is recommended.[9] Avoid repeated freeze-thaw cycles and exposure to light and air.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My sample has a yellowish color and a noticeable odor.
-
Possible Cause: The color and odor are likely due to the presence of oxidation products and other minor impurities.[4][7] Commercial-grade oleic acid, a close isomer, is often yellowish due to such contaminants.[7]
-
Identification Strategy:
-
Recommended Solution: Use a purification method such as low-temperature recrystallization from acetonitrile to remove these oxidation products.[2][3]
Issue 2: Analytical results (GC/HPLC) show multiple unexpected peaks.
-
Possible Cause: The presence of multiple peaks suggests contamination with other fatty acids (both saturated and unsaturated) or positional isomers.
-
Identification Strategy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying different fatty acids. Samples are typically derivatized to their fatty acid methyl esters (FAMEs) before analysis.[7]
-
Argentation Thin-Layer Chromatography: This technique can effectively separate unsaturated isomers based on the number and geometry of their double bonds.[7]
-
-
Recommended Solution: For separating different fatty acids, fractional crystallization or preparative chromatography are effective. Low-temperature crystallization is particularly good at removing saturated fatty acids.
Contaminant Identification and Analysis
A systematic approach is crucial for identifying unknown contaminants. The workflow below outlines a general procedure.
Caption: Workflow for identifying common contaminants.
Common Contaminants and Detection Methods
The table below summarizes common contaminants and the primary analytical techniques for their detection.
| Contaminant Class | Common Examples | Primary Detection Method(s) | Reference |
| Saturated Fatty Acids | Stearic Acid (C18:0), Palmitic Acid (C16:0) | Gas Chromatography (GC, GC-MS) | [7][10] |
| Other Unsaturated FAs | Oleic Acid (C18:1 cis-9), Linoleic Acid (C18:2) | GC, Argentation TLC, HPLC | [3][7] |
| Oxidation Products | Hydroperoxides, Aldehydes, Carbonyls | UV-Vis Spectroscopy, GC-MS | [2][3][4] |
| Solvent Residues | Acetonitrile, Hexane | Headspace GC-MS | [9] |
Experimental Protocols
Protocol 1: Analysis of Fatty Acid Purity by GC-MS
This protocol describes the conversion of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Sample Preparation: Weigh approximately 10 mg of the this compound sample into a glass reaction vial.
-
Methylation: Add 2 mL of 0.5 M KOH in methanol. Cap the vial and heat at 60°C for 10 minutes, vortexing occasionally. This saponifies the fatty acid.
-
Esterification: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Cap tightly and heat at 100°C for 5 minutes. This reaction converts the fatty acid salts to FAMEs.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Injection Volume: 1 µL.
-
Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a known library (e.g., NIST) and their retention times to FAME standards. Quantify by peak area percentage.
-
Protocol 2: Purification by Low-Temperature Recrystallization
This method is highly effective for removing saturated fatty acids and oxidation products.[2][3]
-
Dissolution: Dissolve the impure this compound sample in acetonitrile. A typical ratio is 10% oleic acid to 90% acetonitrile by volume (e.g., 20 mL of acid in 180 mL of solvent).[9]
-
Mixing: Since the two are not readily miscible, bubble nitrogen gas vigorously through the solution to create an emulsion.[9]
-
Crystallization: Slowly lower the vessel into a cooling bath set to a low temperature (e.g., -30°C using a dry ice/acetone bath).[9] The this compound will crystallize while most impurities remain in the acetonitrile solution.
-
Filtration: Filter the cold solution to isolate the purified crystals. A specialized apparatus with a fritted disc under a nitrogen atmosphere is ideal to prevent moisture and re-oxidation.[9] The impurities are washed away with the acetonitrile filtrate.
-
Solvent Removal: Warm the purified crystals to room temperature and transfer them to a round-bottom flask. Remove any residual acetonitrile under vacuum.[9]
-
Storage: Store the final product at -80°C under an inert atmosphere.[9]
Caption: Purification via low-temperature recrystallization.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Purification of oleic acid and linoleic acid [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. US4601856A - Method of purifying oleic acid - Google Patents [patents.google.com]
- 5. Ghee - Wikipedia [en.wikipedia.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Oleic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Optimizing Mass Spectrometry Ionization for Octadec-8-enoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry ionization of Octadec-8-enoic acid (oleic acid).
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for analyzing this compound?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of this compound. ESI is a common choice, particularly for targeted lipidomics. For underivatized oleic acid, negative ion mode ESI is typically employed to detect the deprotonated molecule [M-H]⁻. However, this can sometimes suffer from low sensitivity. To enhance sensitivity, derivatization of the carboxylic acid group followed by positive ion mode ESI is a powerful strategy. APCI is also a viable option, especially for less polar compounds, and can be less susceptible to matrix effects compared to ESI.
Q2: Why am I observing a weak signal for my this compound sample in negative ion mode ESI?
A2: A weak signal in negative ion mode ESI is a common issue for free fatty acids. This can be due to several factors, including:
-
Ion Suppression: The presence of acidic mobile phase additives (e.g., formic acid), which are often used for good chromatographic peak shape, can suppress the ionization of the carboxylate anion.
-
Suboptimal Source Parameters: The ion source settings may not be optimized for oleic acid.
-
Matrix Effects: Co-eluting compounds from your sample matrix can compete for ionization, reducing the signal of your analyte.
To address this, you can try optimizing the mobile phase composition, fine-tuning the ion source parameters, or employing a derivatization strategy to analyze in positive ion mode.
Q3: What are the benefits of derivatizing this compound before MS analysis?
A3: Derivatization of the carboxylic acid group can significantly improve the ionization efficiency and overall sensitivity of the analysis. By converting the acid to an ester or an amide, you can analyze the molecule in positive ion mode, which is often more robust and less prone to suppression. For example, methylation to form the methyl ester or amidation with a permanently charged group like N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to a substantial increase in signal intensity.[1][2]
Q4: What are the expected precursor and product ions for this compound in tandem MS?
A4: In negative ion mode ESI-MS/MS, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 281.2. Fragmentation of this ion is often limited, with the most common product ions resulting from the loss of CO₂ (-44 Da) and H₂O (-18 Da).[2] For derivatized oleic acid in positive ion mode, the fragmentation will depend on the derivatizing agent. For instance, the dimethylaminoethanol (DMAE) ester of oleic acid has a precursor ion at m/z 354.2 and a characteristic product ion at m/z 72.0.[3]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Mode | If using negative ion mode ESI, consider switching to positive ion mode after derivatization (e.g., methylation). |
| Inefficient Ion Source Parameters | Systematically optimize key source parameters such as capillary voltage, source temperature, desolvation gas temperature and flow, and nebulizer pressure. Refer to the tables below for starting points. |
| Mobile Phase Incompatibility | If using ESI, ensure the mobile phase promotes efficient ionization. For negative ion mode, a basic mobile phase can be beneficial, but this may compromise chromatography. For positive ion mode, acidic additives like formic or acetic acid are generally preferred. |
| Sample Concentration Too Low | If possible, concentrate your sample or inject a larger volume. |
Issue 2: In-source Fragmentation and Unidentified Peaks
| Possible Cause | Troubleshooting Step |
| Harsh Ion Source Conditions | In-source fragmentation can occur if the source temperature or voltages are too high.[4] Systematically reduce these parameters to minimize unwanted fragmentation. |
| Complex Sample Matrix | The presence of other lipids can lead to the misannotation of in-source fragments as true precursor ions.[4] Ensure adequate chromatographic separation to distinguish between co-eluting species. |
| Contamination | Contaminants from solvents, glassware, or the LC system can introduce unexpected peaks. Use high-purity solvents and thoroughly clean all sample preparation materials. |
Experimental Protocols
Protocol 1: Optimizing ESI Source Parameters for Derivatized this compound (Positive Ion Mode)
-
Prepare a standard solution of derivatized this compound (e.g., methyl oleate) at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to scan for the expected precursor ion in positive ion mode.
-
Vary one source parameter at a time while keeping others constant, and monitor the signal intensity of the precursor ion. The parameters to optimize include:
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
-
Record the optimal value for each parameter that provides the highest and most stable signal.
Protocol 2: Optimizing APCI Source Parameters for this compound
-
Prepare a standard solution of this compound in a solvent compatible with your LC method (e.g., methanol or acetonitrile).
-
Infuse the standard solution directly into the mass spectrometer at a flow rate appropriate for APCI (typically >200 µL/min).[5]
-
Set the mass spectrometer to operate in either positive or negative ion mode.
-
Optimize the following APCI-specific parameters:
-
Corona Discharge Current
-
Vaporizer Temperature
-
Sheath Gas Flow
-
Auxiliary Gas Flow
-
-
Monitor the signal intensity of the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion to determine the optimal settings.
Quantitative Data Summary
Table 1: Example ESI Source Parameters for Fatty Acid Analysis
| Parameter | Setting 1 (Derivatized, Positive Mode)[3] | Setting 2 (Underivatized, Negative/Positive Mode)[1] |
| Capillary Voltage | 0.7 kV | 4000 V |
| Source Temperature | 150 °C | Not Specified |
| Desolvation Temperature | 500 °C | 250 °C |
| Desolvation Gas Flow | 800 L/h | 13 L/min |
| Cone Gas Flow | 150 L/h | Not Specified |
| Nebulizer Pressure | Not Specified | 40 psig |
Table 2: MRM Parameters for DMAE-Derivatized Oleic Acid[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Oleic acid-DMAE ester | 354.2 | 72.0 | 25 | 18 |
Visualizations
References
- 1. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Octadec-8-enoic Acid in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of octadec-8-enoic acid (commonly known as oleic acid) in various organic solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in organic solvents?
A1: this compound is susceptible to oxidation at its double bond, a process that can be accelerated by exposure to air, light, and high temperatures.[1] When dissolved in organic solvents, its stability can be influenced by the nature of the solvent. It is generally stable in aprotic solvents when stored properly. However, in the presence of oxygen, oxidation can occur, leading to the formation of hydroperoxides, aldehydes, and other degradation products.[2][3]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound exhibits good solubility in a range of organic solvents. For high solubility, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective, dissolving oleic acid at concentrations of 100 mg/mL.[4] It is also readily soluble in ethanol (>25 mg/mL), ether, acetone, and chloroform.[4] The choice of solvent should be guided by the specific requirements of your experiment, including desired concentration and compatibility with other reagents.
Q3: How should I store solutions of this compound in organic solvents?
A3: To ensure the stability of this compound solutions, they should be stored in a cool, dark place.[5] It is recommended to use amber vials or containers wrapped in aluminum foil to protect against light-induced oxidation. For long-term storage, refrigeration (2-8 °C) is advisable. To minimize oxidation, it is best to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
Q4: What are the signs of degradation of this compound in my solvent?
A4: Degradation of this compound, primarily through oxidation, can lead to a yellowish or brownish discoloration of the solution and the development of a rancid odor.[5] From an analytical perspective, you may observe the appearance of new peaks in your chromatograms (e.g., using GC or HPLC) corresponding to oxidation products.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness of the solution upon storage.
-
Possible Cause: The storage temperature is too low, causing the this compound to fall below its freezing point (approximately 13-14 °C) or exceed its solubility limit at that temperature.[6]
-
Solution: Gently warm the solution to room temperature and agitate to redissolve the solute. If precipitation persists, consider preparing a more dilute solution or storing at a slightly higher temperature, while still protecting from light and oxygen.
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: The this compound in your stock solution may have degraded due to improper storage, leading to a lower effective concentration of the active compound and the presence of interfering oxidation byproducts.
-
Solution: Prepare fresh solutions of this compound for your experiments. Always store stock solutions under an inert atmosphere and protected from light. It is good practice to periodically check the purity of your stock solution using an appropriate analytical method, such as gas chromatography.
Issue 3: Unexpected side reactions in your experimental setup.
-
Possible Cause: The organic solvent you are using may not be inert under your experimental conditions, or it may contain impurities that are reacting with the this compound. For example, some solvents can promote oxidation.
-
Solution: Ensure you are using high-purity, anhydrous solvents appropriate for your application. If you suspect the solvent is contributing to degradation, consider switching to an alternative solvent from the recommended list. For instance, if you are working at elevated temperatures, a more inert solvent might be necessary.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 100 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [4] |
| Ethanol | >25 mg/mL | [4] |
| Chloroform | Soluble | [6] |
| Diethyl Ether | Soluble | [4] |
| Acetone | Soluble | [4] |
| Benzene | Soluble | [6] |
| Methanol | Soluble | [7] |
| Water | Practically Insoluble | [6] |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Promotes oxidation of the double bond, leading to degradation.[1] | Store solutions under an inert atmosphere (e.g., nitrogen, argon). |
| Light | Can catalyze photo-oxidation. | Store in amber vials or protect from light with foil. |
| Temperature | Higher temperatures accelerate the rate of oxidation and other degradation reactions.[5] | Store solutions in a cool environment, such as a refrigerator. |
| Solvent Purity | Impurities in the solvent can act as catalysts for degradation. | Use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Solution of this compound
-
Materials:
-
High-purity this compound
-
Anhydrous organic solvent of choice (e.g., ethanol, DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (nitrogen or argon) supply
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the acid to the amber vial.
-
Add the appropriate volume of the organic solvent to achieve the target concentration.
-
Seal the vial and gently agitate until the acid is completely dissolved.
-
Purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Tightly seal the cap and store the vial at 2-8 °C in the dark.
-
Protocol 2: Assessment of this compound Stability by Gas Chromatography (GC)
-
Objective: To monitor the degradation of this compound over time by quantifying its purity.
-
Methodology: A gas chromatography system equipped with a flame ionization detector (GC-FID) can be used.[8][9]
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks), an aliquot of the stored solution is taken. A derivatization step to convert the fatty acid to its methyl ester may be required for improved volatility and chromatographic performance, though derivatization-free methods also exist.[8][9]
-
GC Conditions (Example):
-
Column: A suitable capillary column, such as one with a nitroterephthalic acid modified polyethylene glycol (PEG) stationary phase.[8]
-
Injector: Splitless injection is often preferred for sensitivity.[9]
-
Oven Program: A temperature gradient program will be necessary to separate the fatty acid from any degradation products and the solvent.
-
Detector: FID.
-
-
Analysis: The peak area of the this compound is recorded. A decrease in the relative peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Workflow for selecting a suitable organic solvent for this compound.
References
- 1. Oleic acid - Wikipedia [en.wikipedia.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. ocl-journal.org [ocl-journal.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
minimizing isomerization of (Z)-Octadec-8-enoic acid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of (Z)-Octadec-8-enoic acid (oleic acid) to its trans-isomer, (E)-Octadec-8-enoic acid (elaidic acid), during extraction from biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of (Z)-Octadec-8-enoic acid that may lead to its isomerization.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peak corresponding to elaidic acid in GC/LC-MS analysis. | High Temperature Exposure: Use of heat during extraction (e.g., Soxhlet) or solvent evaporation can provide the energy for isomerization. Isomerization of oleic acid can be thermally induced, with significant conversion occurring at temperatures above 120°C. | - Utilize cold extraction methods: Employ extraction techniques that are performed at room temperature or below, such as the Folch or Bligh-Dyer methods.- Avoid high-temperature evaporation: When concentrating the lipid extract, use a rotary evaporator at a low temperature (e.g., < 40°C) or dry the sample under a stream of inert gas (nitrogen or argon). |
| Inconsistent quantification of (Z)-Octadec-8-enoic acid across replicate samples. | Oxidation: Exposure to oxygen can lead to the formation of free radicals, which can catalyze the isomerization of the cis double bond to the more stable trans configuration. | - Work under an inert atmosphere: Whenever possible, perform extraction and sample handling steps under a nitrogen or argon atmosphere.- Use degassed solvents: De-gas all solvents by sparging with nitrogen or argon before use.- Add antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) into the extraction solvent at a concentration of 0.01-0.05% to quench free radicals. |
| Gradual decrease in (Z)-Octadec-8-enoic acid concentration in stored extracts. | Photo-isomerization and/or slow oxidation: Exposure to light, especially UV light, can promote isomerization. Long-term storage without proper precautions can also lead to gradual oxidation and subsequent isomerization. | - Protect samples from light: Use amber glass vials or wrap containers in aluminum foil during extraction and storage.- Minimize light exposure in the laboratory: Work under dim or yellow light.- Proper long-term storage: Store lipid extracts at -80°C under a nitrogen or argon atmosphere in the dark. |
| Low recovery of unsaturated fatty acids compared to saturated fatty acids. | Acid or Base Catalysis: The presence of strong acids or bases can catalyze the isomerization of the double bond. This can be a concern if the sample matrix is highly acidic or basic, or if such reagents are used during the extraction process. | - Neutralize sample pH if necessary: If the sample is highly acidic or basic, consider adjusting the pH to near neutral before extraction, if compatible with the overall analytical goals.- Use neutral extraction solvents: Ensure that the solvents used are of high purity and free from acidic or basic contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (Z)-Octadec-8-enoic acid isomerization during extraction?
A1: The primary causes are exposure to high temperatures, oxygen (oxidation), and light (photo-isomerization). Heat provides the activation energy for the conversion of the cis double bond to the more stable trans form. Oxygen can lead to the formation of free radicals that catalyze this isomerization. Light, particularly UV light, can also promote this change.
Q2: Which extraction method is best for minimizing isomerization?
A2: Cold solvent extraction methods are highly recommended. The Folch method (using chloroform and methanol) and the Bligh-Dyer method (also using chloroform and methanol, but with different ratios and suitable for samples with high water content) are standard procedures performed at room temperature that minimize heat-induced isomerization. Modifications of these methods, for instance, using methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform, are also performed at room temperature and are suitable.
Q3: Can I use a Soxhlet extractor for my samples?
A3: While Soxhlet extraction can be very efficient, it is generally not recommended for the analysis of unsaturated fatty acids like (Z)-Octadec-8-enoic acid. The prolonged heating of the solvent during the Soxhlet cycle can significantly increase the rate of isomerization.
Q4: How important is the use of an antioxidant during extraction?
A4: The use of an antioxidant, such as butylated hydroxytoluene (BHT), is a critical step in preventing the oxidation of unsaturated fatty acids. Oxidation leads to the formation of radicals that can catalyze the isomerization from cis to trans. Adding a small amount of BHT (e.g., 0.01-0.05%) to your extraction solvent is a simple and effective measure to protect your sample.
Q5: How should I store my lipid extracts to prevent isomerization?
A5: For long-term stability, lipid extracts should be stored at -80°C. The extracts should be in a solvent in an amber glass vial with a Teflon-lined cap. To prevent oxidation, it is best to overlay the sample with an inert gas like nitrogen or argon before sealing the vial. Minimize freeze-thaw cycles as this can also degrade the sample.
Q6: I see a small peak that I suspect is elaidic acid, but I'm not sure. How can I confirm?
A6: To confirm the identity of the peak, you should analyze a pure standard of elaidic acid using the same chromatographic method. If the retention time of the standard matches your unknown peak, it is likely elaidic acid. Mass spectrometry can provide further confirmation by comparing the fragmentation pattern of your sample peak to that of the standard.
Quantitative Data on Isomerization
Obtaining precise quantitative data on the extent of isomerization is challenging as it depends on the specific sample matrix, extraction conditions, and storage time. However, the following table provides a qualitative comparison of the risk of isomerization with different extraction methods and conditions.
| Extraction Method | Operating Temperature | Risk of Isomerization | Key Considerations |
| Folch Method | Room Temperature | Low | Considered a gold standard for lipid extraction. Requires careful phase separation. |
| Bligh-Dyer Method | Room Temperature | Low | Suitable for samples with high water content. Uses less solvent than the Folch method. |
| MTBE Method | Room Temperature | Low | A less toxic alternative to chloroform-based methods. The upper organic phase is easier to collect. |
| Soxhlet Extraction | Boiling Point of Solvent | High | Not recommended for unsaturated fatty acids due to prolonged heat exposure. |
| Supercritical Fluid Extraction (SFE) | Variable (often > 40°C) | Low to Moderate | Can be performed at relatively low temperatures, but conditions need to be optimized. |
Experimental Protocols
Recommended Protocol: Modified Folch Extraction with Antioxidant
This protocol is designed to minimize the isomerization of (Z)-Octadec-8-enoic acid.
-
Sample Homogenization:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. Use a solvent-to-sample ratio of 20:1 (v/v). Perform homogenization on ice to keep the sample cool.
-
-
Lipid Extraction:
-
After homogenization, agitate the mixture for 15-20 minutes at room temperature, protected from light.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Collection of the Lipid Phase:
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette. Avoid disturbing the upper aqueous layer and the protein interface.
-
-
Solvent Evaporation:
-
Dry the collected chloroform phase under a gentle stream of nitrogen or argon at a temperature not exceeding 40°C.
-
-
Storage:
-
Reconstitute the lipid extract in a suitable solvent for your analysis, overlay with nitrogen or argon, and store in an amber vial at -80°C until analysis.
-
Visualizations
Logical Workflow for Minimizing Isomerization
Caption: Recommended experimental workflow to minimize isomerization.
Factors Contributing to Isomerization
Caption: Key factors that promote the isomerization of oleic acid.
Validation & Comparative
A Comparative Analysis of Octadec-8-enoic Acid and Oleic Acid (9-Octadecenoic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Octadec-8-enoic acid and its more prevalent isomer, oleic acid (9-octadecenoic acid). The analysis is based on available physicochemical and biological data, supported by detailed experimental protocols for key comparative assays.
Physicochemical Properties
This compound and oleic acid are structural isomers, differing only in the position of the carbon-carbon double bond. This subtle structural difference leads to variations in their physical properties, which are summarized below. Data for oleic acid is well-established, while some parameters for this compound are based on estimations.
| Property | This compound | Oleic Acid (9-octadecenoic acid) |
| Molecular Formula | C₁₈H₃₄O₂[1] | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol [2] | 282.47 g/mol |
| CAS Number (cis isomer) | 5684-71-9[1] | 112-80-1 |
| Melting Point | ~25.01 °C (estimate)[3] | 13 - 14 °C |
| Boiling Point | ~397.91 °C (estimate)[3] | 360 °C |
| Density | ~0.8945 g/cm³ (estimate)[3] | 0.895 g/cm³ |
| Physical State at RT | Solid (cis isomer)[2] | Liquid |
| Water Solubility | Insoluble | Insoluble |
| Organic Solvent Solubility | Soluble in DMSO, DMF[4] | Soluble in ethanol, ether, chloroform |
Biological Activity and Signaling Pathways
While both molecules are 18-carbon monounsaturated fatty acids, their biological activities and roles in cellular signaling differ, largely due to the extensive research on oleic acid compared to the less common this compound.
Oleic Acid (9-octadecenoic acid) is the most common fatty acid in nature and has been studied extensively.
-
Anti-inflammatory Effects: Oleic acid has been shown to ameliorate inflammation induced by beta-amyloid by downregulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This effect is mediated through the inhibition of the NF-κB signaling pathway.
-
Metabolic Regulation: As a key monounsaturated fatty acid (MUFA), oleic acid is associated with a lower incidence of insulin resistance.[5] Studies also suggest substituting saturated fats with MUFAs like oleic acid can increase resting energy expenditure.[5]
-
Cancer Research: Oleic acid levels in red blood cell membranes have been positively associated with breast cancer risk.[5] It has also been shown to promote cell proliferation and migration in certain cancer cell lines through pathways involving integrin-linked kinase (ILK).
This compound is less studied. Direct evidence of its biological activity is scarce. However, research on related compounds provides some insight:
-
Occurrence: The cis-isomer of this compound has been identified in milk fat and partially hydrogenated vegetable oils.[4][6]
-
Anti-inflammatory Potential (Derivative): A derivative, 8-oxo-9-octadecenoic acid , has demonstrated significant anti-inflammatory activity. It suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages by downregulating the expression of iNOS and COX-2.[7] This suggests that the C8 position may be a relevant site for bioactive modifications.
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General Octadecanoid Activity: As an 18-carbon fatty acid, it is a precursor to a broad class of signaling molecules known as octadecanoids. Microbiome-derived octadecanoids are known to modulate metabolic and hormonal processes by interacting with receptors like PPARs and GPR40.[8]
Signaling Pathway Visualization
The following diagram illustrates the known anti-inflammatory action of oleic acid via the NF-κB pathway. A similar inhibitory effect on iNOS and COX-2 has been noted for a derivative of this compound.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the comparative analysis of the two fatty acids.
Protocol 1: Fatty Acid Identification by Gas Chromatography (GC)
This protocol is for the identification and quantification of fatty acids after converting them to fatty acid methyl esters (FAMEs).
Objective: To separate and identify this compound and Oleic acid in a sample.
Materials:
-
Fatty acid samples
-
Methanolic NaOH (0.5 M)
-
Boron trifluoride (BF₃) in methanol (12-14% w/v)
-
Isooctane or Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) and a polar capillary column (e.g., DB-FastFAME).
Procedure:
-
Sample Preparation: Accurately weigh ~25 mg of the fatty acid sample into a screw-cap test tube.
-
Saponification: Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat in a water bath at 80-90°C for 10 minutes, vortexing occasionally, until fat globules disappear.
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Methylation: Cool the tube to room temperature. Add 2 mL of BF₃-methanol solution. Cap tightly and heat again at 80-90°C for 10 minutes.
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Extraction: Cool the tube. Add 1-2 mL of isooctane (or hexane), cap, and vortex vigorously for 1 minute. Add 5 mL of saturated NaCl solution to facilitate phase separation.
-
Isolation: Allow the layers to separate. Carefully transfer the upper (isooctane) layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
GC Analysis:
-
Transfer the final FAMEs solution to a GC vial.
-
Inject 1 µL into the GC-FID.
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Nitrogen or Helium
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min.
-
Split Ratio: 50:1
-
-
-
Identification: Identify the FAME peaks by comparing their retention times with those of a certified FAME standard mixture containing known octadecenoic acid isomers.
Protocol 2: Melting Point Determination
Objective: To determine the melting point range of the solid fatty acid (cis-8-Octadecenoic acid).
Materials:
-
Dry, powdered fatty acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Watch glass
Procedure:
-
Sample Loading: Place a small amount of the dry fatty acid powder on a watch glass. Tap the open end of a capillary tube into the powder to collect a small plug of the sample.
-
Packing: Invert the tube and tap it gently on a hard surface to pack the sample down into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected temperature.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T1 - T2.
-
Protocol 3: Antioxidant Activity by DPPH Radical Scavenging Assay
Objective: To compare the free radical scavenging activity of the two fatty acids.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
Fatty acid stock solutions (e.g., 1 mg/mL in methanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer (plate reader or standard)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark.
-
Sample Preparation: Prepare a serial dilution of each fatty acid sample and the positive control in methanol to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Reaction (in a 96-well plate):
-
Sample Wells: Add 100 µL of each sample dilution to the wells.
-
Control Well: Add 100 µL of methanol (this is the uninhibited control).
-
Blank Well: Add 200 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all sample and control wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all wells at 517 nm using the spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control well (methanol + DPPH).
-
A_sample is the absorbance of the sample well (fatty acid + DPPH).
-
-
Comparison: Plot the % Inhibition against the concentration for each fatty acid to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
References
- 1. cis-8-Octadecenoic acid | C18H34O2 | CID 5282757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 8-octadecenoic acid CAS#: 2197-55-9 [m.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. Fat - Wikipedia [en.wikipedia.org]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthetic Octadec-8-enoic Acid with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic molecules is paramount. This guide provides a comprehensive comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy can be employed to unequivocally validate the structure of synthetic cis-octadec-8-enoic acid against its potential isomers, ensuring the correct chain length, double bond position, and stereochemistry.
This guide will delve into the detailed analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, to provide unambiguous evidence for the structural integrity of the target molecule. By comparing the expected spectral data of cis-octadec-8-enoic acid with that of its common isomers, such as the trans isomer (trans-octadec-8-enoic acid) and positional isomers (e.g., oleic acid, cis-9-octadecenoic acid), researchers can confidently verify the outcome of their synthesis.
Experimental Protocol
A detailed protocol for the acquisition of 2D NMR data is crucial for obtaining high-quality, reproducible results.
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic octadec-8-enoic acid in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to assess the overall purity and identify the key proton resonances.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the carbon resonances.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded (one-bond ¹H-¹³C correlations), allowing for the assignment of carbons attached to specific protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between proton and carbon nuclei, which is critical for establishing the overall carbon skeleton and the position of functional groups.
Typical Acquisition Parameters:
-
Temperature: 298 K
-
Solvent: CDCl₃
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Relaxation delays and acquisition times should be optimized for the specific instrument and sample concentration.
Structural Validation Workflow
The following workflow outlines the logical steps for validating the structure of synthetic this compound using the acquired 2D NMR data.
Caption: A flowchart illustrating the systematic approach to validating the structure of synthetic this compound using a combination of 2D NMR experiments.
Data Presentation and Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for cis-octadec-8-enoic acid and its key isomers. These values are crucial for the comparative analysis.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | cis-Octadec-8-enoic acid (Expected) | trans-Octadec-8-enoic acid (Expected) | Oleic Acid (cis-9-octadecenoic acid)[1] |
| H-8, H-9 | ~5.35 (m) | ~5.38 (m) | 5.34 (m) |
| H-2 | ~2.35 (t) | ~2.35 (t) | 2.35 (t) |
| H-7, H-10 | ~2.01 (m) | ~1.97 (m) | 2.01 (m) |
| H-3 | ~1.63 (m) | ~1.63 (m) | 1.63 (m) |
| -(CH₂)n- | ~1.25-1.35 (br s) | ~1.25-1.35 (br s) | 1.25-1.35 (br s) |
| H-18 | ~0.88 (t) | ~0.88 (t) | 0.88 (t) |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | cis-Octadec-8-enoic acid (Predicted) | trans-Octadec-8-enoic acid (Predicted) | Oleic Acid (cis-9-octadecenoic acid) |
| C-1 | ~180.0 | ~180.0 | 180.4 |
| C-8, C-9 | ~130.0 | ~130.5 | 129.8, 130.0 |
| C-2 | ~34.1 | ~34.1 | 34.1 |
| C-7, C-10 | ~27.2 | ~32.7 | 27.2 |
| C-3 | ~24.7 | ~24.7 | 24.7 |
| -(CH₂)n- | ~29.1-29.7 | ~29.1-29.7 | 29.1-29.7 |
| C-18 | ~14.1 | ~14.1 | 14.1 |
Key Differentiators:
-
cis vs. trans Isomers: The most significant difference between cis and trans isomers in the ¹³C NMR spectrum is the chemical shift of the allylic carbons (C-7 and C-10). In the trans isomer, these carbons are shifted downfield to approximately 32.7 ppm compared to ~27.2 ppm in the cis isomer. This is a diagnostic marker for determining the stereochemistry of the double bond.
-
Positional Isomers: While the ¹H NMR spectra of positional isomers like this compound and oleic acid are very similar, careful analysis of HMBC correlations can distinguish them.
2D NMR Correlation Analysis
COSY: The COSY spectrum will confirm the proton-proton coupling network. Key correlations for this compound include:
-
H-8/H-9 with H-7 and H-10.
-
H-2 with H-3.
-
H-17 with H-18.
HSQC: The HSQC spectrum will link the proton signals to their directly attached carbons. This is essential for assigning the carbon resonances based on the well-resolved proton spectrum.
HMBC: The HMBC spectrum is the most powerful tool for confirming the exact position of the double bond. The key long-range correlations for cis-octadec-8-enoic acid are:
-
H-8 and H-9 will show correlations to C-7 and C-10 .
-
H-7 will show correlations to C-8 and C-9 .
-
H-10 will show correlations to C-8 and C-9 .
By contrast, for oleic acid (cis-9-octadecenoic acid), the key HMBC correlations would be:
-
H-9 and H-10 showing correlations to C-8 and C-11 .
The presence of the expected HMBC correlations for this compound and the absence of those for its positional isomers provide definitive proof of the double bond's location.
The structural validation of synthetic this compound can be achieved with high confidence through a systematic analysis of 2D NMR data. By comparing the experimental spectra with the expected data for the target molecule and its potential isomers, researchers can confirm the C18 chain length, the precise location of the double bond at the C8 position, and the cis-stereochemistry. The detailed experimental protocol and the comparative data tables provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of fatty acids and related molecules. The use of this multi-faceted NMR approach ensures the structural integrity of the synthesized compound, which is a critical step in any research and development pipeline.
References
Cis vs. Trans-8-Octadecenoic Acid: A Comparative Guide to Biological Activity
For Immediate Release: October 30, 2025
This guide provides a comprehensive comparison of the biological activities of cis- and trans-8-octadecenoic acid for researchers, scientists, and drug development professionals. The spatial orientation of the double bond in these two geometric isomers significantly influences their metabolic fate and cellular effects. While cis-8-octadecenoic acid, commonly known as petroselinic acid, is a naturally occurring fatty acid found in plants of the Apiaceae family, its trans isomer is less common. Understanding the distinct biological impacts of these isomers is crucial for fields ranging from nutrition and metabolism to immunology and pharmacology.
Key Differences in Biological Activity
The primary distinction in the biological activity between cis- and trans-8-octadecenoic acid lies in their metabolic processing and impact on inflammatory pathways. The bent configuration of the cis isomer leads to different interactions with enzymes and cellular membranes compared to the more linear structure of the trans isomer.
Table 1: Comparative Quantitative Data on the Biological Activity of Cis- vs. Trans-8-Octadecenoic Acid
| Biological Parameter | Cis-8-Octadecenoic Acid (Petroselinic Acid) | Trans-8-Octadecenoic Acid | Key Findings & References |
| Metabolism & Lipid Incorporation | |||
| Plasma Triglyceride Clearance | Slower clearance from plasma triglycerides. | Approximately 30% faster clearance from plasma triglycerides compared to the cis isomer. | A study using deuterium-labeled isomers in humans showed that the trans-8 isomer is cleared more rapidly.[1][2] |
| Incorporation into Cholesterol Esters | Readily incorporated. | 8.4 times less incorporation into cholesterol esters compared to the cis isomer. | The structural difference likely affects the efficiency of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] |
| Incorporation into Phosphatidylcholine (PC) | Preferentially incorporated at the sn-2 position. | Higher incorporation at the sn-1 position of phosphatidylcholine compared to the cis isomer. | Discrimination at the sn-2 position was 4.6-fold against the trans-8 isomer.[1][2] |
| Preferential Metabolic Fate | Esterification into various lipid classes. | Preferentially channeled towards β-oxidation for energy production. | The rapid clearance and lower incorporation into storage lipids suggest a higher oxidation rate.[1][2] |
| Inflammatory Response | |||
| Prostaglandin E2 (PGE2) Production | Significantly reduces PGE2 production in response to inflammatory stimuli.[3] | Limited direct data, but other trans fatty acids have shown neutral or varied effects on inflammation.[4] | Petroselinic acid exhibits anti-inflammatory properties.[3][5][6] |
| Intracellular Adhesion Molecule (ICAM) | Decreases the production of ICAM in fibroblasts.[3] | No specific data available. | Reduced ICAM expression suggests a role in mitigating inflammatory cell adhesion.[3] |
| NF-κB Signaling Pathway | Implicated in the inhibition of the NF-κB pathway, a key regulator of inflammation. | No specific data available. | Inhibition of NF-κB is a likely mechanism for its anti-inflammatory effects. |
Experimental Methodologies
The following are detailed protocols for key experiments relevant to the study of the biological activities of cis- and trans-8-octadecenoic acid.
Adipocyte Lipolysis Assay
This assay measures the release of glycerol and free fatty acids from adipocytes, indicating the rate of fat breakdown.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. Differentiation into mature adipocytes is induced by a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Fatty Acid Treatment: Mature adipocytes are incubated with either cis- or trans-8-octadecenoic acid complexed to bovine serum albumin (BSA) for a specified period.
-
Lipolysis Stimulation: Cells are washed and incubated in a buffer containing a lipolytic stimulus, such as isoproterenol (a β-adrenergic agonist), or a basal buffer without stimulus.
-
Glycerol Measurement: Aliquots of the incubation medium are collected, and the glycerol concentration is determined using a colorimetric or fluorometric assay kit. The amount of glycerol released is proportional to the rate of lipolysis.
Glucose Uptake Assay in Adipocytes
This assay quantifies the uptake of glucose by adipocytes, a key function stimulated by insulin.
-
Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved to establish a baseline state.
-
Fatty Acid Incubation: Cells are pre-incubated with BSA-complexed cis- or trans-8-octadecenoic acid.
-
Glucose Uptake Measurement: Cells are treated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of insulin. After incubation, the cells are washed, and the intracellular fluorescence is measured using a plate reader. Increased fluorescence indicates higher glucose uptake.
Western Blot Analysis of NF-κB Pathway Activation
This technique is used to detect changes in the levels of key proteins in the NF-κB signaling pathway.
-
Cell Lysis: Macrophage cell lines (e.g., RAW 264.7) are treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) with or without pre-incubation with cis- or trans-8-octadecenoic acid. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-p65, IκBα). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands indicates the relative abundance of the target proteins.
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway of Cis-8-Octadecenoic Acid in Inflammation
Caption: Putative mechanism of cis-8-octadecenoic acid's anti-inflammatory effect via inhibition of the NF-κB pathway.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the in vitro comparison of the biological effects of cis- and trans-8-octadecenoic acid.
Conclusion
The available evidence strongly indicates that cis- and trans-8-octadecenoic acid possess distinct biological activities. Cis-8-octadecenoic acid (petroselinic acid) demonstrates anti-inflammatory properties and is readily incorporated into cellular lipids. In contrast, trans-8-octadecenoic acid is metabolized differently, with evidence suggesting it is cleared more rapidly from plasma and is preferentially oxidized rather than stored. While direct comparative studies on the cellular effects of the 8-isomers are limited, data from other trans-octadecenoic acid isomers suggest they may have opposing effects to their cis counterparts on metabolic processes such as lipolysis and glucose utilization. Further research is warranted to fully elucidate the specific biological effects of trans-8-octadecenoic acid and to directly compare its activity with petroselinic acid in various cellular models. This will provide a more complete understanding of the health implications of these fatty acid isomers.
References
- 1. Incorporation of trans-8- and cis-8-octadecenoic acid isomers in human plasma and lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
- 4. Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0888773A1 - Use of petroselinic acid for the treatment of inflammations of superficial tissues - Google Patents [patents.google.com]
Differentiating Octadec-8-enoic Acid and Vaccenic Acid via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acid isomers is paramount. This guide provides a comprehensive comparison of octadec-8-enoic acid and vaccenic acid, focusing on their differentiation using mass spectrometry, supported by experimental data and detailed protocols.
This compound and vaccenic acid are both monounsaturated fatty acids with the same molecular formula (C18H34O2) and molecular weight. However, they are structural isomers, differing in the position of their carbon-carbon double bond. This compound possesses a double bond between the 8th and 9th carbon atoms (C8-C9), while vaccenic acid, which can exist as cis or trans isomers, has its double bond between the 11th and 12th carbon atoms (C11-C12). This subtle structural variance can lead to different biological activities, making their unambiguous identification crucial.
Standard electron ionization mass spectrometry (EI-MS) of the underivatized fatty acids or their simple methyl esters (FAMEs) is often insufficient for pinpointing the double bond location due to ion migration. To overcome this, derivatization techniques that "fix" the double bond and promote characteristic fragmentation upon MS analysis are employed. One of the most effective methods is the preparation of 4,4-dimethyloxazoline (DMOX) derivatives.
Comparative Analysis of DMOX Derivatives by GC-MS
Gas chromatography-mass spectrometry (GC-MS) analysis of the DMOX derivatives of this compound and vaccenic acid yields distinct fragmentation patterns that serve as diagnostic fingerprints for each isomer. The key to differentiation lies in the characteristic cleavage on either side of the double bond.
| Feature | This compound (C18:1Δ8) DMOX Derivative | Vaccenic Acid (C18:1Δ11) DMOX Derivative |
| Molecular Ion (M+) | m/z 337 | m/z 337 |
| Key Diagnostic Ions | m/z 182, 196, 210 | m/z 224, 238, 252 |
| Characteristic Gap | A 12 amu gap between m/z 182 and m/z 196, indicating the double bond between C8 and C9. | A 12 amu gap between m/z 224 and m/z 238, indicating the double bond between C11 and C12. |
| Interpretation | The fragment at m/z 182 represents cleavage at the distal side of the double bond (C9), while m/z 196 represents cleavage at the proximal side (C8). | The fragment at m/z 224 represents cleavage at the distal side of the double bond (C12), while m/z 238 represents cleavage at the proximal side (C11). |
Experimental Workflow and Logical Relationships
The logical workflow for differentiating these two fatty acid isomers using GC-MS of their DMOX derivatives is outlined below.
Caption: Logical workflow for fatty acid isomer differentiation.
Experimental Protocol: DMOX Derivatization for GC-MS Analysis
This protocol details the preparation of 4,4-dimethyloxazoline (DMOX) derivatives of fatty acids for subsequent analysis by gas chromatography-mass spectrometry.
Materials:
-
Fatty acid sample (free fatty acids or fatty acid methyl esters)
-
2-amino-2-methyl-1-propanol
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Screw-capped reaction vials
-
Heating block or sand bath
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization Reaction:
-
Place approximately 1 mg of the fatty acid sample (or FAME) into a screw-capped reaction vial.
-
Add 2 mL of anhydrous toluene and 0.5 mL of 2-amino-2-methyl-1-propanol.
-
Flush the vial with argon or nitrogen gas, seal tightly, and heat at 180°C for 16-18 hours.
-
-
Extraction of DMOX Derivatives:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 10 mL of hexane and 5 mL of saturated NaCl solution.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer containing the DMOX derivatives.
-
Wash the hexane layer twice more with 5 mL of saturated NaCl solution.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a suitable volume for GC-MS analysis (e.g., 100 µL).
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Mode: Full scan.
-
-
By following this guide, researchers can confidently differentiate between this compound and vaccenic acid, enabling more precise and accurate characterization of these important fatty acid isomers in their scientific investigations.
A Researcher's Guide to Validating Octadec-8-enoic Acid Levels: A Comparison of Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like Octadec-8-enoic acid is paramount. This guide provides a comprehensive comparison of two key analytical method validation approaches: the use of a Certified Reference Material (CRM) and the Standard Addition Method. We will delve into the experimental protocols, present comparative performance data, and illustrate the workflows and a relevant biological pathway.
Introduction to this compound and the Imperative of Accurate Measurement
This compound, a monounsaturated fatty acid, is of growing interest in various research fields, including metabolism, cell signaling, and as a potential biomarker. Its precise and accurate quantification is crucial for understanding its physiological roles and for the development of new therapeutics. Validating the analytical methods used to measure this compound is a critical step to ensure the reliability and reproducibility of experimental data.
Comparison of Validation Methods: Certified Reference Material vs. Standard Addition
The two primary methods for validating the accuracy of an analytical method for this compound are the use of a Certified Reference Material (CRM) and the Standard Addition Method. Each approach has its advantages and is suited to different experimental contexts.
| Performance Metric | Method Using Certified Reference Material (CRM) | Standard Addition Method |
| Accuracy (Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (RSD) | < 2% | < 5% |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Lower, dependent on instrument sensitivity | May be slightly higher due to matrix effects |
| Limit of Quantitation (LOQ) | Lower, dependent on instrument sensitivity | May be slightly higher due to matrix effects |
| Throughput | Higher, once the method is validated | Lower, as each sample requires multiple analyses |
| Cost-Effectiveness | Initial cost of CRM, but can be cost-effective for high-throughput labs | No CRM cost, but can be more labor-intensive |
| Matrix Effect Compensation | Indirectly assessed during validation | Directly compensates for matrix effects in each sample |
Experimental Protocols
The accurate quantification of this compound typically involves extraction from the sample matrix, derivatization to a volatile form, and analysis by gas chromatography with flame ionization detection (GC-FID). Below are detailed protocols for validating such a method using a CRM and the standard addition method.
Sample Preparation: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This initial sample preparation is common to both validation methods.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue, cell culture) in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Saponification and Methylation (Derivatization):
-
Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide.
-
Heat the mixture to saponify the lipids into free fatty acids.
-
Add boron trifluoride (BF3) in methanol and heat to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Wash the hexane layer with saturated sodium chloride solution.
-
Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
Evaporate the hexane to a small volume and reconstitute in a known volume of hexane for GC-FID analysis.
-
Method 1: Validation Using a Certified Reference Material (CRM)
This method relies on a CRM of cis-8-Octadecenoic acid to establish the accuracy and precision of the analytical method. A commercially available CRM for cis-8-Octadecenoic acid can be obtained from suppliers like Cayman Chemical[1].
Protocol:
-
Prepare a Standard Stock Solution: Accurately prepare a stock solution of the cis-8-Octadecenoic acid CRM in a suitable solvent (e.g., ethanol).
-
Prepare Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
Derivatize Standards: Derivatize the calibration standards to their methyl esters using the same procedure as for the samples.
-
Analyze by GC-FID: Inject the derivatized calibration standards and samples into the GC-FID system.
-
Construct Calibration Curve: Plot the peak area of the cis-8-Octadecenoic acid methyl ester against the corresponding concentration for the calibration standards. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).
-
Quantify Samples: Determine the concentration of cis-8-Octadecenoic acid in the unknown samples by interpolating their peak areas on the calibration curve.
-
Assess Accuracy (Recovery): Prepare a blank matrix sample (a sample of the same type as the unknowns but without the analyte) and spike it with a known concentration of the cis-8-Octadecenoic acid CRM. Analyze the spiked sample and calculate the recovery as: (Measured Concentration / Spiked Concentration) * 100%.
-
Assess Precision (Repeatability): Analyze multiple replicates of a sample with a known concentration of this compound and calculate the relative standard deviation (RSD) of the measurements.
Method 2: Validation by Standard Addition
The standard addition method is particularly useful when a CRM is unavailable or when the sample matrix is complex and may interfere with the analysis. This method inherently corrects for matrix effects.
Protocol:
-
Prepare a Standard Stock Solution: Prepare a stock solution of cis-8-Octadecenoic acid (a high-purity standard is sufficient, a CRM is not strictly necessary for this method).
-
Spike Samples: Take multiple aliquots of the unknown sample. To each aliquot, add a different, known amount of the cis-8-Octadecenoic acid standard. One aliquot should remain unspiked.
-
Derivatize Samples: Derivatize all the spiked and unspiked samples to their methyl esters.
-
Analyze by GC-FID: Inject the derivatized samples into the GC-FID system.
-
Construct Standard Addition Plot: Plot the peak area of the cis-8-Octadecenoic acid methyl ester against the concentration of the added standard for each aliquot.
-
Determine Unknown Concentration: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.
Visualizing the Workflow and Biological Context
To further clarify these processes and the relevance of this compound, the following diagrams have been generated using Graphviz.
A derivative of this compound, 8-oxo-9-octadecenoic acid, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages.[2]
Conclusion: Choosing the Right Validation Strategy
The choice between using a Certified Reference Material and the Standard Addition Method for validating this compound levels depends on the specific needs of the laboratory and the nature of the samples.
-
For high-throughput laboratories analyzing relatively clean sample matrices, validation with a CRM is the more efficient and cost-effective approach in the long run. It provides a direct and reliable way to establish accuracy and precision.
-
For laboratories working with complex and variable sample matrices, or when a CRM is not available, the Standard Addition Method is a robust alternative. It effectively compensates for matrix-induced analytical errors, ensuring accurate quantification in challenging samples.
By carefully selecting the appropriate validation strategy and adhering to rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable data on this compound levels, thereby advancing our understanding of its role in health and disease.
References
A Comparative Lipidomics Guide to Tissues with High Octadec-8-enoic Acid Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipid composition of tissues known for their high content of octadec-8-enoic acid, commonly known as oleic acid. We will explore the lipidomes of both plant- and animal-derived tissues, offering a quantitative comparison of their lipid classes and molecular species. Detailed experimental protocols for lipid analysis are provided to support researchers in their study design. Furthermore, this guide visualizes a key signaling pathway influenced by oleic acid, providing a deeper context for its biological significance.
Quantitative Lipidome Comparison
Tissues rich in oleic acid exhibit distinct lipid profiles. Below is a comparative summary of the major lipid classes found in olive fruit pulp (a representative plant tissue) and human subcutaneous adipose tissue (a representative animal tissue). It is important to note that the data presented is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental methodologies.
Table 1: Comparison of Major Lipid Classes in Olive Fruit Pulp and Human Adipose Tissue
| Lipid Class | Olive Fruit Pulp (% of total lipids) | Human Subcutaneous Adipose Tissue (% of total lipids) | Key Differences |
| Triacylglycerols (TAGs) | ~92%[1] | >95%[2][3] | Both tissues are dominated by TAGs, serving as the primary energy storage lipid. |
| Diacylglycerols (DAGs) | Present in small amounts | Present, higher levels may indicate active lipolysis | |
| Phospholipids (PLs) | ~0.12%[1] | Variable, but a minor component | Olive pulp contains a more diverse array of polar lipids relative to its total lipid content. |
| - Phosphatidylcholine (PC) | Identified | Identified[3] | |
| - Phosphatidylethanolamine (PE) | Identified[4] | Identified[3] | |
| - Phosphatidylinositol (PI) | Identified[4] | Identified | |
| - Phosphatidic Acid (PA) | Identified[4] | Identified | |
| Glycolipids | ~0.028%[1] | Generally absent or in trace amounts | A significant distinguishing feature between the plant and animal tissues. |
| - Monogalactosyldiacylglycerol (MGDG) | Identified | Not typically found | |
| - Digalactosyldiacylglycerol (DGDG) | Identified | Not typically found | |
| Sterols | Phytosterols (e.g., β-sitosterol) | Cholesterol and cholesterol esters | Reflects the fundamental biological differences between plant and animal cells. |
| Free Fatty Acids (FFAs) | Trace amounts | Variable, reflects metabolic state |
Experimental Protocols
Reproducible and accurate lipidomics analysis relies on robust experimental protocols. The following sections detail common methodologies for lipid extraction and mass spectrometry analysis of oleic acid-rich tissues.
Lipid Extraction from Plant Tissues (e.g., Olive Pulp)
A modified Folch method is commonly employed for the extraction of lipids from plant tissues.
-
Homogenization: A known weight of the tissue (e.g., 1 gram of olive pulp) is homogenized in a chloroform:methanol mixture (2:1, v/v).
-
Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged to separate the organic (lower) and aqueous (upper) phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Washing: The organic phase is washed with a solution of 0.9% NaCl to remove non-lipid contaminants.
-
Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.
Lipid Extraction from Adipose Tissue
Due to the high abundance of triacylglycerols, a multi-step extraction is often necessary for a comprehensive lipid analysis of adipose tissue.
-
Homogenization: A small piece of adipose tissue (e.g., 100 mg) is homogenized in a mixture of chloroform and methanol.
-
Internal Standards: A cocktail of internal standards corresponding to the different lipid classes to be analyzed is added to the homogenate for quantification.
-
Extraction: The mixture is agitated and then centrifuged. The supernatant containing the lipids is collected.
-
Drying: The solvent is evaporated under nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis.
Mass Spectrometry-Based Lipid Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of lipid species.
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A C18 or C30 reversed-phase column is often used for the separation of nonpolar lipids like TAGs, while a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for polar lipids.
-
Ionization: The separated lipids are ionized using an electrospray ionization (ESI) source, typically in both positive and negative ion modes to detect a wider range of lipid classes.
-
Mass Analysis: The ionized lipids are introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Tandem Mass Spectrometry (MS/MS): Precursor ions of interest are fragmented to generate characteristic product ions, which are used for the structural elucidation of the lipid species, including the identification of fatty acid chains.
-
Data Analysis: The acquired data is processed using specialized software for lipid identification and quantification against the internal standards.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Lipidomics
The following diagram illustrates a typical workflow for the comparative lipidomics analysis of two different tissues.
Caption: A generalized workflow for comparative lipidomics.
Oleic Acid and the GPR40 Signaling Pathway
Oleic acid is not just a passive storage molecule; it also acts as a signaling molecule. One of its key receptors is G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The activation of this receptor, particularly in pancreatic β-cells, plays a role in insulin secretion.
Caption: Oleic acid-mediated GPR40 signaling in insulin secretion.
This guide serves as a foundational resource for researchers interested in the comparative lipidomics of oleic acid-rich tissues. The provided data and protocols offer a starting point for designing and conducting further investigations into the diverse roles of lipids in biology and disease.
References
- 1. Lipidomics in tissues, cells and subcellular compartments [ouci.dntb.gov.ua]
- 2. Analysis of the lipidomic profile of vegetable oils and animal fats and changes during aging by UPLC-Q-exactive orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomics of human adipose tissue reveals diversity between body areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Pinpointing Double Bonds in Octadecenoic Acid Isomers
A Comparative Analysis of Leading Analytical Techniques
For researchers in lipidomics, metabolomics, and drug development, the precise structural characterization of fatty acids is paramount. The location of a carbon-carbon double bond (C=C) in an octadecenoic acid (18:1) isomer can dramatically alter its biological function. This guide provides an objective comparison of four prominent analytical techniques for determining the double bond position in unknown octadecenoic acid isomers, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of method for localizing the double bond in octadecenoic acid isomers depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics of four widely used techniques.
| Method | Principle | Throughput | Sensitivity (LOD/LOQ) | Key Advantages | Key Limitations |
| Paternò-Büchi (PB) Reaction - MS/MS | Photochemical [2+2] cycloaddition of a carbonyl compound (e.g., acetone) across the C=C bond, followed by collision-induced dissociation (CID) to yield diagnostic fragment ions. | High | High (LOQ: 0.1–1.5 nmol/L with double derivatization)[1] | Robust and sensitive, applicable to a wide range of lipids. | Requires UV irradiation, and reaction conversion can be incomplete.[2] |
| Ozone-Induced Dissociation (OzID) - MS | Gas-phase ion-molecule reaction where mass-selected ions react with ozone, leading to cleavage at the C=C bond and formation of diagnostic aldehyde and Criegee ions. | High | High (enables analysis of low abundance lipids)[2] | Highly specific for C=C bonds, provides clear diagnostic ions. | Requires specialized mass spectrometer modifications to introduce ozone. |
| Epoxidation - MS/MS | Chemical derivatization of the C=C bond to an epoxide using an oxidizing agent (e.g., m-CPBA), followed by CID to generate diagnostic fragment ions. | High | High (LOD: ~12.9 nM for some lipids)[2] | Rapid and specific reaction with complete derivatization achievable in minutes.[3] | Potential for over-oxidation with some reagents, though minimized with m-CPBA.[2] |
| DMDS Derivatization - GC-MS | Addition of dimethyl disulfide across the C=C bond to form a thioether derivative, which produces characteristic fragmentation upon electron ionization in a GC-MS. | Moderate | Good | Well-established and effective method for monounsaturated fatty acids. | Can be less effective for polyunsaturated fatty acids due to steric hindrance. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below to facilitate their implementation in a laboratory setting.
Paternò-Büchi (PB) Reaction Coupled with Tandem Mass Spectrometry (MS/MS)
This protocol is adapted from studies utilizing online photochemical derivatization for lipid analysis.
Materials:
-
Fatty acid sample
-
Acetone/water (50/50, v/v) solution
-
Low-pressure mercury lamp (254 nm)
-
Nano-electrospray ionization (nanoESI) emitter
-
Tandem mass spectrometer
Procedure:
-
Dissolve the dried fatty acid extract or standard in a 50/50 (v/v) acetone/water solution.[4]
-
Introduce the sample solution into the tandem mass spectrometer via a nanoESI emitter.
-
Position a low-pressure mercury lamp with an emission wavelength of 254 nm approximately 1.0 cm away from the nanoESI emitter to initiate the Paternò-Büchi reaction in the generated droplets.[4]
-
Acquire mass spectra in either positive or negative ion mode. For enhanced detection of diagnostic ions for some fatty acids, analysis of the lithiated adduct in positive ion mode is recommended.[4]
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion corresponding to the acetone adduct of the octadecenoic acid.
-
The fragmentation of the oxetane ring formed during the PB reaction will yield a pair of diagnostic ions that reveal the original position of the C=C bond.
Ozone-Induced Dissociation (OzID) Mass Spectrometry
This protocol describes the general setup for an OzID experiment on a modified mass spectrometer.
Materials:
-
Fatty acid sample
-
Ozone generator
-
Mass spectrometer modified for OzID (e.g., ion trap or traveling wave)
Procedure:
-
Introduce the fatty acid sample into the mass spectrometer via electrospray ionization (ESI).
-
Mass-select the ion of interest (e.g., the [M+H]+ or [M+Na]+ ion of the octadecenoic acid).
-
Introduce ozone gas from an ozone generator into the collision cell of the mass spectrometer.
-
Allow the mass-selected ions to react with ozone in the collision cell.
-
Analyze the resulting product ions. Cleavage of the C=C bond by ozone will generate a pair of diagnostic ions (an aldehyde and a Criegee ion) that sum to the mass of the precursor ion plus an oxygen atom, allowing for unambiguous assignment of the double bond position.
Epoxidation with m-CPBA followed by MS/MS
This protocol is based on the rapid and specific epoxidation of unsaturated lipids using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Materials:
-
Fatty acid sample
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Appropriate solvent (e.g., chloroform/methanol)
-
Tandem mass spectrometer
Procedure:
-
Dissolve the fatty acid sample in a suitable solvent.
-
Add a solution of m-CPBA to the sample. The reaction is typically rapid and can be completed within minutes at room temperature.[3]
-
Directly infuse the reaction mixture into the mass spectrometer using ESI.
-
Select the precursor ion corresponding to the epoxidized octadecenoic acid.
-
Perform MS/MS analysis. Collision-induced dissociation of the epoxide will generate a pair of diagnostic fragment ions, allowing for the localization of the original double bond.[2]
Dimethyl Disulfide (DMDS) Derivatization Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the formation of DMDS adducts of fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Fatty acid methyl ester (FAME) sample
-
Dimethyl disulfide (DMDS)
-
Iodine in diethyl ether (catalyst)
-
Hexane
-
Sodium thiosulfate solution
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Dissolve the FAME sample in hexane.
-
Add DMDS and a catalytic amount of iodine in diethyl ether.
-
Heat the mixture at 40-60°C for several hours.
-
After the reaction is complete, cool the mixture and wash with a sodium thiosulfate solution to remove excess iodine.
-
Wash with water and dry the organic layer.
-
Inject an aliquot of the hexane solution into the GC-MS.
-
The DMDS adduct will fragment in the mass spectrometer upon electron ionization, producing characteristic ions from cleavage between the two methylthio-substituted carbons, thus revealing the original position of the double bond.
Logical Workflow for Double Bond Position Determination
The following diagram illustrates a generalized workflow for identifying the double bond position in an unknown octadecenoic acid isomer using a derivatization-based mass spectrometry approach.
Caption: Workflow for determining the double bond position in octadecenoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coupling the Paternò-Büchi (PB) Reaction With Mass Spectrometry to Study Unsaturated Fatty Acids in Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Monounsaturated Fatty Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various monounsaturated fatty acid (MUFA) isomers, supported by experimental data. The information is intended to assist researchers in understanding the differential impacts of these fatty acids on cell viability and to inform the design of future studies in drug development and cellular biology.
Data Presentation: Comparative Cytotoxicity of MUFA Isomers
The following tables summarize the available quantitative data on the cytotoxicity of different MUFA isomers. It is important to note that direct comparative studies across a wide range of isomers and cell lines are limited. The data presented here are compiled from various sources, and experimental conditions may differ between studies.
| Fatty Acid Isomer | Cell Line | Assay | Cytotoxicity Metric | Observation |
| Oleic Acid (cis-18:1) | A549 (Lung Carcinoma) | MTT | IC50: 20 nM (48h) | Exhibits cytotoxic activity. |
| PC3 (Prostate Cancer) | MTT | IC50: 15 µM (48h) | Exhibits cytotoxic activity.[1] | |
| Elaidic Acid (trans-18:1) | Data Not Available | - | - | Further research is needed for direct comparison. |
| Palmitoleic Acid (cis-16:1) | Human Lymphocytes | Flow Cytometry | Toxic > 50 µM | Induces toxicity at higher concentrations.[2] |
| Pancreatic β-cells | Fluorescence Microscopy | Not toxic up to 0.25 mM | Cytoprotective against palmitate-induced toxicity. | |
| trans-Palmitoleic Acid (trans-16:1) | HepG2 (Hepatocellular Carcinoma) | MTT | No cytotoxic effect | Increased cell viability at concentrations >1.5 mM (24h) and >0.75 mM (48h).[3] |
Note: The lack of directly comparable IC50 values for cis and trans isomers from the same studies highlights a significant gap in the current research literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with Fatty Acids:
-
Prepare stock solutions of the desired monounsaturated fatty acid isomers.
-
Dilute the fatty acids to various concentrations in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of fatty acids. Include untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the fatty acid concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment:
-
Seed cells in a 6-well plate and incubate until they reach the desired confluency.
-
Treat the cells with the specified concentrations of MUFA isomers for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC signal (Annexin V) to detect phosphatidylserine externalization (early apoptosis) and PI signal to detect loss of membrane integrity (late apoptosis/necrosis).
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Mandatory Visualization
Signaling Pathway: MUFA-Induced Endoplasmic Reticulum (ER) Stress Leading to Apoptosis
Excessive accumulation of certain MUFAs can lead to lipotoxicity, a key mechanism of which is the induction of endoplasmic reticulum (ER) stress. This diagram illustrates the unfolded protein response (UPR) activated by ER stress, which can ultimately trigger apoptosis.
Caption: MUFA-induced ER stress and the unfolded protein response leading to apoptosis.
Experimental Workflow: Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxic effects of MUFA isomers on a cell line.
Caption: General experimental workflow for comparative cytotoxicity assays of MUFA isomers.
References
Safety Operating Guide
Proper Disposal Procedures for Octadec-8-enoic Acid
Essential Safety and Logistical Information for Laboratory Professionals
Octadec-8-enoic acid, commonly known as oleic acid, is a fatty acid that is prevalent in many research and development settings. While not classified as a hazardous substance under most regulations, its proper disposal is crucial to ensure environmental protection and laboratory safety. Adherence to institutional and local guidelines is paramount for the responsible management of this chemical waste. This guide provides a procedural framework for the safe handling and disposal of this compound.
Key Data for Disposal Consideration
The following table summarizes essential data for this compound relevant to its disposal and handling.
| Property | Value | Significance for Disposal |
| Synonyms | Oleic Acid, cis-9-Octadecenoic acid | Ensures correct identification of the substance for waste declaration. |
| CAS Number | 112-80-1 | Unique identifier used on safety data sheets and waste manifests. |
| Physical State | Oily Liquid | Influences the choice of absorbent material for spills and containment methods. |
| Water Solubility | Insoluble | Precludes direct disposal into sanitary sewer systems.[1] |
| Hazard Classification | Not classified as a hazardous substance | While not federally regulated as hazardous waste, local or institutional policies may have specific requirements. It should not be treated as common trash. |
| Reactivity | Reacts with strong bases (saponification); may form peroxides on exposure to air and light.[1] | Neutralization with a base is a potential pre-treatment method. Proper storage is necessary to avoid degradation. |
Disposal Workflow and Protocols
The proper disposal of this compound follows a clear decision-making process. The primary choice is between direct disposal of the unaltered acid via a certified waste management service or conducting a pre-treatment (neutralization) before collection.
Caption: Disposal decision workflow for this compound.
Detailed Methodologies
Protocol 1: Handling Spills and Contaminated Materials
This protocol is for small-scale spills of this compound in a laboratory setting.
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Containment: For liquid spills, contain the area using an inert absorbent material such as vermiculite, clay, or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontamination: Clean the spill surface with alcohol, followed by a thorough wash with soap and water.[1]
-
Packaging: Seal the container holding the contaminated absorbent material.
-
Labeling and Disposal: Label the container clearly as "Solid Waste: this compound (Oleic Acid) contaminated debris." Dispose of it through your institution's chemical waste program.
Protocol 2: Direct Disposal of Bulk Liquid Waste (Recommended)
This is the most straightforward and recommended method for disposing of uncontaminated this compound.
-
Waste Segregation: Do not mix this compound waste with any other solvent or chemical waste streams, particularly chlorinated solvents.[3]
-
Containerization: Store the waste acid in its original container if possible, or in a clearly labeled, compatible chemical waste container. Ensure the container is tightly sealed.[4]
-
Labeling: Label the container with a hazardous waste tag as required by your institution, even if the material is not federally classified as hazardous. Clearly write the full chemical name: "this compound (Oleic Acid)".
-
Storage: Store the labeled container in a designated satellite accumulation area, away from light and sources of ignition.[1]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or their designated licensed waste disposal contractor.[4]
Protocol 3: Neutralization as a Pre-Treatment Step
Neutralization converts the oily fatty acid into its corresponding salt (soap), which is soluble in water. This may be a preferred waste form for some disposal facilities. Always consult your EHS office before proceeding with any chemical treatment of waste.
-
Objective: To convert this compound to sodium oleate via saponification.
-
Reaction: C₁₈H₃₄O₂ (Oleic Acid) + NaOH (Sodium Hydroxide) → C₁₈H₃₃O₂Na (Sodium Oleate) + H₂O
-
-
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beaker or flask
-
-
Procedure: i. Safety First: Perform this procedure in a fume hood while wearing appropriate PPE (goggles, gloves, lab coat). The reaction can be exothermic. ii. Slow Addition: Place the this compound waste in a beaker on a stir plate and begin stirring. Slowly add the sodium hydroxide solution to the acid. iii. Monitor pH: Periodically check the pH of the solution. Continue adding the base dropwise until the pH is neutral (approximately pH 7-9). Avoid adding a large excess of base. iv. Cooling: Allow the resulting soap solution to cool to room temperature.
-
Disposal of Neutralized Waste: i. Containerize and Label: Pour the cooled, neutralized solution into a labeled aqueous waste container. The label should read: "Aqueous Waste: Sodium Oleate Solution (Neutralized Oleic Acid)". ii. Arrange Pickup: Dispose of the container through your institution's chemical waste program. Do not pour down the drain unless you have explicit permission from your EHS office for this specific neutralized waste stream.[2]
References
Essential Safety and Operational Guidance for Handling Octadec-8-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Octadec-8-enoic acid, commonly known as Oleic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound is a fatty acid that may cause skin and eye irritation[1]. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper personal protective equipment (PPE) and handling procedures are necessary to minimize exposure and ensure safety[2][3].
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon the specific laboratory procedure and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Area | Required PPE | Specifications and Scenarios |
| Eyes/Face | Safety goggles with side protection | Essential for all handling procedures to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure gloves are tested according to EN 374[4]. |
| Body | Laboratory coat or protective clothing | To be worn at all times when handling the substance to protect against skin contact. |
| Respiratory | Type A Respirator (for organic gases and vapors) | Necessary only when there is a risk of aerosol or mist formation[4]. |
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound, integrating the necessary PPE at each stage.
Objective: To prepare a 100 mM stock solution of this compound in ethanol.
Materials:
-
This compound
-
200 proof ethanol
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above: safety goggles with side protection, a lab coat, and nitrile gloves.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound.
-
Dissolving: Add the weighed this compound to a sterile conical tube. Using a pipette, add the calculated volume of ethanol to the tube.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container in a cool place, with a recommended storage temperature of 4°C[4]. Some sources suggest storing in a laboratory freezer at -20°C for best results[1][5].
-
Cleanup: Wipe down the work area with an appropriate solvent. Dispose of all contaminated materials according to the disposal plan.
Operational and Disposal Plans
Handling and Storage:
-
Ensure adequate ventilation in the work area[4].
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents[6][7].
-
Keep containers tightly closed and protected from direct sunlight[2].
Spill Management:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Contain the spill using inert materials such as sand or absorbent material[1][5].
-
Collect: Collect the spilled material and place it in a sealed container for disposal[1][5].
-
Clean: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][5].
-
Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice[1][5].
-
Inhalation: Move the person to fresh air. Call a poison center or physician if you feel unwell[1][5].
-
Ingestion: Rinse mouth. Call a poison center or physician if you feel unwell[1][5].
Disposal:
-
Disposal must be conducted in accordance with all federal, state, and local regulations[1][6]. Consult with a licensed waste disposal contractor[8].
-
Do not empty into drains[7].
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
